3-(2-aminopropyl)phenol hydrochloride
Description
BenchChem offers high-quality 3-(2-aminopropyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminopropyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-aminopropyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIAWJZKJCBTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54779-56-5 | |
| Record name | Gepefrine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-aminopropyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEPEFRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV7J66ADEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gepefrine Hydrochloride: Mechanistic Pharmacodynamics and Experimental Validation
This technical guide details the pharmacodynamic mechanism of Gepefrine hydrochloride, a sympathomimetic agent used primarily for the treatment of hypotonic circulatory disorders. It synthesizes molecular pharmacology, signal transduction pathways, and experimental validation protocols.
Executive Summary
Gepefrine hydrochloride (3-(2-aminopropyl)phenol hydrochloride) is a sympathomimetic amine structurally related to amphetamine and ephedrine. Unlike catecholamines, it lacks the para-hydroxyl group, retaining only the meta-hydroxyl moiety. This structural modification confers resistance to Catechol-O-Methyltransferase (COMT), extending its duration of action.
Clinically, Gepefrine is utilized to treat essential hypotension and orthostatic dysregulation. Its mechanism is dual-acting :
-
Direct Agonism: Direct binding to
-adrenergic receptors (vasoconstriction) and -adrenergic receptors (positive inotropy). -
Indirect Sympathomimetic Action: Displacement of norepinephrine (NE) from presynaptic storage vesicles, amplifying the sympathetic signal.
This guide provides a rigorous analysis of these pathways and establishes a self-validating experimental framework for confirming its mechanism of action.
Molecular Pharmacology & SAR
The pharmacological profile of Gepefrine is dictated by its Structure-Activity Relationship (SAR).
Structural Determinants
-
Phenylethylamine Backbone: Essential for adrenergic receptor affinity.
-
Meta-Hydroxyl Group: Increases specificity for
-adrenergic receptors compared to non-hydroxylated amphetamines, but reduces potency relative to catecholamines (e.g., epinephrine). -
Alpha-Methyl Group: Inhibits degradation by Monoamine Oxidase (MAO), facilitating oral bioavailability and CNS penetration (though less than amphetamine due to the hydroxyl group).
Receptor Binding Profile
Gepefrine exhibits a mixed binding profile. The absence of the para-hydroxyl group reduces maximal efficacy at
| Receptor Subtype | Primary Mechanism | Physiological Outcome |
| Vasoconstriction (Increased SVR) | ||
| Positive Inotropy (Increased Cardiac Output) | ||
| Weak Vasodilation (Overshadowed by |
Signal Transduction Pathways
The primary therapeutic effect of Gepefrine—elevation of blood pressure—is mediated through the activation of vascular smooth muscle cells (VSMC).
The -Adrenergic Cascade
Upon binding to the
Figure 1:
-Adrenergic Signaling Pathway
Caption: Gepefrine-induced vasoconstriction via the Gq-PLC-IP3 pathway in vascular smooth muscle cells.
Experimental Validation Framework
To rigorously validate Gepefrine's mechanism, researchers must distinguish between its direct and indirect effects. The Ex Vivo Isometric Tension Assay (Rat Aortic Rings) is the gold standard for this purpose.
Protocol: Isometric Tension Recording
This assay measures the contractile force generated by aortic rings in response to drug challenge.
Reagents:
-
Krebs-Henseleit Buffer (KHB): Oxygenated (95%
, 5% ). -
Prazosin: Selective
-antagonist (to prove receptor specificity). -
Cocaine or Reserpine: To deplete/block NE uptake (to isolate direct vs. indirect mechanisms).
Step-by-Step Methodology:
-
Isolation: Euthanize male Sprague-Dawley rats. Excise the thoracic aorta and clean off adherent fat/connective tissue.[1][2][3]
-
Ring Preparation: Cut aorta into 3-4 mm rings. Avoid stretching the endothelium.
-
Mounting: Suspend rings between stainless steel hooks in organ baths containing KHB at 37°C. Apply 2g resting tension.
-
Equilibration: Allow rings to equilibrate for 60 minutes, washing every 15 minutes.
-
Viability Test: Challenge with KCl (60 mM) to verify contractility. Wash until baseline is restored.
-
Gepefrine Challenge: Add cumulative concentrations of Gepefrine (
to M). -
Mechanistic Probing:
-
Group A (Control): Gepefrine only.
-
Group B (Antagonism): Pre-incubate with Prazosin (
M) for 20 mins, then Gepefrine. -
Group C (Denervation): Pre-treat with Reserpine (in vivo, 24h prior) or Cocaine (in vitro) to eliminate indirect NE release.
-
Figure 2: Experimental Workflow (Aortic Ring)
Caption: Workflow for isometric tension recording to quantify Gepefrine-induced vasoconstriction.
Data Interpretation & Causality
-
Direct Effect: If Gepefrine induces contraction in reserpine-treated tissues (where endogenous NE is depleted), it confirms direct agonist activity .
-
Indirect Effect: If the maximal contraction (
) is significantly lower in reserpine-treated tissues compared to controls, the difference represents the indirect sympathomimetic component (NE release). -
Specificity: Complete abolition of the response by Prazosin confirms the effect is mediated strictly via
-receptors.
References
-
MedChemExpress. "Gepefrine: Pressor/Sympathomimetic Agent." MedChemExpress Product Database. Accessed 2026. Link
-
PubChem. "Gepefrine hydrochloride | C9H14ClNO." National Library of Medicine. Link
-
Hoffman, B. B. "Adrenergic Agonists and Antagonists." Goodman & Gilman's: The Pharmacological Basis of Therapeutics. McGraw Hill Medical. Link
-
Baker, J. G. "The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors." British Journal of Pharmacology, 2010. Link
-
Nitschke, M., et al. "Aortic ring assay." Nature Protocols / NIH, 2009. (Adapted for contractility).[4] Link
-
StatPearls. "Alpha-1 Receptor Agonists." National Center for Biotechnology Information, 2023. Link
Sources
A Technical Guide to the Pharmacological Profile of 3-Hydroxyamphetamine Hydrochloride
<
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the pharmacological profile of 3-hydroxyamphetamine hydrochloride, also known as gepefrine or α-methyl-meta-tyramine.[1] As a substituted phenethylamine and amphetamine derivative, its primary pharmacological action is sympathomimetic, driven by its ability to modulate catecholaminergic systems.[1] This guide synthesizes current knowledge on its mechanism of action, focusing on its role as a monoamine releasing agent with selectivity for norepinephrine over dopamine. We will detail its receptor interactions, pharmacokinetic properties, and pharmacodynamic effects. Furthermore, this guide presents standardized experimental protocols for the in-vitro and in-vivo characterization of this and similar psychoactive compounds, providing a validated framework for future research and development.
Introduction: Chemical Identity and Context
3-Hydroxyamphetamine is a sympathomimetic amine belonging to the phenethylamine and amphetamine chemical classes.[1] It is structurally related to other key compounds such as amphetamine, the endogenous trace amine meta-tyramine, and the potent vasoconstrictor metaraminol.[1] While its isomer, 4-hydroxyamphetamine (norpholedrine), is a major metabolite of amphetamine, the pharmacology of the 3-hydroxy variant warrants distinct consideration.[2] Historically, 3-hydroxyamphetamine (as gepefrine) has been marketed in Germany as an antihypotensive agent, leveraging its pressor effects.[1] The hydrochloride salt form enhances stability and solubility, making it suitable for research and pharmaceutical applications.[3]
Chemical Structure: (±)-3-(2-aminopropyl)phenol hydrochloride
Core Mechanism of Action
The primary pharmacological activity of 3-hydroxyamphetamine stems from its interaction with presynaptic monoamine transporters, functioning as an indirect-acting sympathomimetic. Unlike direct agonists that bind to postsynaptic receptors, 3-hydroxyamphetamine facilitates the release of endogenous neurotransmitters from nerve terminals.
Neurotransmitter Dynamics: A Selective Releasing Agent
3-Hydroxyamphetamine is a potent norepinephrine-releasing agent and a less effective dopamine-releasing agent, with negligible effects on serotonin release.[3][4] This profile distinguishes it from amphetamine, which exhibits more balanced activity across dopamine and norepinephrine systems. The mechanism involves a substrate-like interaction with the Norepinephrine Transporter (NET) and, to a lesser extent, the Dopamine Transporter (DAT).[5][6]
The compound is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. This action, combined with its interaction with the transporters, induces a reversal of the normal transport direction, causing a significant efflux of norepinephrine and dopamine into the synaptic cleft.[6][7]
Receptor Binding and Transporter Affinity Profile
While the primary mechanism is neurotransmitter release, understanding the compound's affinity for various transporters and receptors is crucial for a complete pharmacological picture. The binding affinity (Ki) or functional potency (EC50) at monoamine transporters dictates its neurochemical signature.
Table 1: Comparative Monoamine Transporter Potency
| Compound/Target | Action | Potency (EC50) | Source |
|---|---|---|---|
| DL-Norephedrine (3-Hydroxyamphetamine) | Norepinephrine Release | 42-137 nM | [4] |
| Dopamine Release | 0.3-1.4 µM (300-1400 nM) | [4] |
| | Serotonin Release | Ineffective |[4] |
Note: Norephedrine is a diastereomer of 3-hydroxyamphetamine (phenylpropanolamine), and their pharmacological data are often closely related and used for comparative insights.[3]
The data clearly illustrates a pronounced selectivity for inducing norepinephrine release over dopamine release, explaining its significant sympathomimetic and pressor effects relative to its central stimulant properties.
Figure 1: Mechanism of 3-Hydroxyamphetamine at the Presynaptic Terminal.
Pharmacokinetic Profile
The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which collectively define its therapeutic window and duration of action.
-
Absorption: As a hydrochloride salt, 3-hydroxyamphetamine is readily absorbed following oral administration.
-
Distribution: The presence of a β-hydroxyl group increases the hydrophilicity of the molecule compared to amphetamine.[8] This leads to reduced lipophilicity (predicted LogP of ~0.8 vs 1.8 for amphetamine), which generally results in lower penetration of the blood-brain barrier.[8] Consequently, β-hydroxyamphetamines tend to exhibit greater peripheral selectivity.[8]
-
Metabolism: Hydroxylated amphetamines are metabolites of amphetamine itself, formed in the liver primarily by the cytochrome P450 enzyme CYP2D6.[2] 3-hydroxyamphetamine can undergo further metabolism, including conjugation (glucuronidation or sulfation) to facilitate excretion. Unlike its parent compound, methamphetamine, which is N-demethylated to amphetamine, 3-hydroxyamphetamine is already a primary amine.
-
Excretion: The compound and its metabolites are primarily eliminated via the kidneys in the urine.
Pharmacodynamic and Physiological Effects
The pronounced norepinephrine release dictates the pharmacodynamic profile of 3-hydroxyamphetamine, characterizing it as a potent sympathomimetic agent.[1]
-
Central Nervous System (CNS) Effects: Due to its comparatively lower dopamine-releasing activity and reduced BBB penetration, its central stimulant effects (e.g., euphoria, increased alertness) are less pronounced than those of amphetamine.
-
Peripheral Effects: The primary effects are peripheral. The release of norepinephrine acts on adrenergic receptors, leading to:
-
Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle causes blood vessels to narrow, leading to an increase in blood pressure. This is the basis for its use as an antihypotensive agent.[1][9]
-
Cardiovascular Effects: Increased heart rate (tachycardia) and force of contraction (positive inotropy) can occur via stimulation of β1-adrenergic receptors in the heart.
-
Experimental Protocols for Pharmacological Characterization
To ensure scientific rigor and reproducibility, standardized protocols are essential for characterizing novel psychoactive substances.
Protocol: In Vitro Monoamine Transporter Release Assay
This protocol determines the potency and efficacy of a test compound to induce neurotransmitter release from cells expressing specific monoamine transporters.
Objective: To quantify the EC50 value for 3-hydroxyamphetamine-induced norepinephrine and dopamine release.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured to ~90% confluency in 24-well plates.
-
Radiolabel Loading: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer. They are then incubated with a low concentration of a radiolabeled substrate (e.g., [³H]norepinephrine for hNET cells, [³H]dopamine for hDAT cells) for 45-60 minutes at 37°C to allow for transporter-mediated uptake.
-
Wash and Baseline: After loading, cells are washed multiple times with ice-cold KRH buffer to remove external radiolabel. A final wash with room temperature buffer is performed, and this buffer is collected to measure the baseline efflux.
-
Compound Incubation: KRH buffer containing various concentrations of 3-hydroxyamphetamine hydrochloride (e.g., 1 nM to 100 µM) is added to the wells. Cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
Supernatant Collection: The supernatant (buffer) from each well is collected. This contains the radiolabeled neurotransmitter released from the cells.
-
Cell Lysis: Cells are lysed with a scintillation fluid or a lysis buffer to determine the amount of radiolabel remaining within the cells.
-
Quantification: The radioactivity in the supernatant and the cell lysate is measured using a liquid scintillation counter.
-
Data Analysis: Release is calculated as a percentage of the total radioactivity (supernatant + lysate). Data are plotted on a semi-logarithmic graph (percent release vs. log[compound concentration]), and a sigmoidal dose-response curve is fitted to calculate the EC50 value.
Causality and Validation: This assay directly measures transporter-mediated efflux, distinguishing a releasing agent from a reuptake inhibitor. A known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., desipramine for NET, GBR-12909 for DAT) must be run as positive and negative controls, respectively, to validate the assay's integrity.
Protocol: In Vivo Microdialysis with Liquid Chromatography-Mass Spectrometry (LC-MS)
This workflow assesses the real-time effect of a compound on extracellular neurotransmitter levels in the brain of a live, freely-moving animal model (e.g., rat).
Figure 2: Workflow for In Vivo Microdialysis and Neurotransmitter Analysis.
Rationale: This in vivo technique provides crucial data on how a compound affects neurochemistry within a complex biological system, offering higher translational relevance than in vitro assays alone. The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography ensures sensitive and specific quantification of analytes.[10][11][12]
Toxicology and Safety Profile
Like other sympathomimetic amines, the toxicological profile of 3-hydroxyamphetamine is primarily related to excessive stimulation of the cardiovascular and central nervous systems. Adverse effects can include hypertension, tachycardia, and at high doses, the potential for cardiac arrhythmias. Its reduced CNS activity suggests a lower abuse potential compared to amphetamine, but this requires formal investigation. Phenylpropanolamine (a diastereomer) was withdrawn from the market in the United States and Canada due to an increased risk of hemorrhagic stroke in women.[13]
Conclusion and Future Directions
3-Hydroxyamphetamine hydrochloride is a potent, peripherally selective norepinephrine-releasing agent with lesser effects on dopamine release. Its pharmacological profile is consistent with its use as a pressor agent. The increased hydrophilicity conferred by the hydroxyl group limits its central effects compared to non-hydroxylated amphetamines.
Future research should focus on:
-
Elucidating the stereospecific pharmacology of its (S)- and (R)-enantiomers.[1]
-
Conducting formal abuse liability studies to quantify its dependence potential.
-
Investigating its potential as a scaffold for developing novel peripherally-acting sympathomimetics with improved safety profiles.
This guide provides a foundational understanding of 3-hydroxyamphetamine's pharmacology, supported by actionable experimental frameworks to facilitate further scientific inquiry and drug development.
References
-
Majchrzak, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central. [Link]
-
What is the mechanism of Norfenefrine Hydrochloride? Patsnap Synapse. (2024). [Link]
-
Gepefrine. Wikipedia. [Link]
-
4-Hydroxyamphetamine. Wikipedia. [Link]
-
Substituted β-hydroxyamphetamine. Wikipedia. [Link]
-
Phenylpropanolamine. PubChem. [Link]
-
How to Test for New Psychoactive Substances. Lab Manager. (2022). [Link]
-
A Review of Advancements in Detecting New Psychoactive Substances. LCGC. (2024). [Link]
- Robertson, S. D., Matthies, H. J., & Galli, A. (2009). A closer look at amphetamine-induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology.
-
Amphetamine-Type Stimulants. VCU Scholars Compass. [Link]
-
Norepinephrine–dopamine releasing agent. Wikipedia. [Link]
Sources
- 1. Gepefrine - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. d-Norephedrine hydrochloride | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
- 10. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 3-(2-Aminopropyl)phenol in Mammals
Abstract
This technical guide provides a comprehensive overview of the anticipated metabolic pathway of 3-(2-aminopropyl)phenol in mammals. 3-(2-Aminopropyl)phenol, also known as gepefrine or α-methyl-m-tyramine, is a sympathomimetic amine with historical use as an antihypotensive agent and is a known human metabolite of (R)-m-methoxyamphetamine.[1][2][3] Understanding its metabolic fate is critical for drug development, toxicological assessment, and pharmacokinetic modeling. This document outlines the probable biotransformation pathways, the key enzyme families likely involved, and detailed experimental protocols for the elucidation and validation of these metabolic routes. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry.
Introduction: The Chemical and Pharmacological Landscape of 3-(2-Aminopropyl)phenol
3-(2-Aminopropyl)phenol is a phenolic amine that belongs to the amphetamine class of compounds.[1][2] Its structure, featuring a primary amine and a phenolic hydroxyl group, makes it a substrate for a variety of metabolic enzymes. Clinically, it has been investigated for its ability to raise blood pressure, indicating interaction with the adrenergic system.[4][5] A thorough understanding of its metabolism is paramount for predicting its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Proposed Metabolic Pathway of 3-(2-Aminopropyl)phenol
Based on the chemical structure of 3-(2-aminopropyl)phenol and established metabolic pathways for analogous phenolic and aminopropyl compounds, a multi-step biotransformation process is anticipated. The primary routes of metabolism are expected to involve both Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Functionalization Reactions
The initial metabolic steps are likely to involve modification of the parent molecule's functional groups.
-
Hydroxylation: The aromatic ring is susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[6][7] This can lead to the formation of catechol or hydroquinone derivatives.
-
N-Oxidation: The primary amine group can undergo oxidation to form hydroxylamine and nitroso metabolites.
-
Deamination: Monoamine oxidase (MAO) is a key enzyme in the metabolism of many amphetamine-like compounds and is expected to catalyze the deamination of 3-(2-aminopropyl)phenol to its corresponding phenylacetone derivative.[6]
Phase II Metabolism: Conjugation Reactions
Following Phase I reactions, or acting directly on the parent compound, Phase II enzymes will increase water solubility to facilitate excretion.
-
Glucuronidation: The phenolic hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.
-
Sulfation: Sulfotransferases (SULTs) can also conjugate the phenolic group with a sulfonate moiety.
-
N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs).[6]
The interplay of these pathways will determine the overall metabolic profile of 3-(2-aminopropyl)phenol. A visual representation of this proposed pathway is presented below.
Caption: Proposed metabolic pathway of 3-(2-aminopropyl)phenol in mammals.
Experimental Workflows for Metabolic Pathway Elucidation
A tiered approach is recommended to systematically investigate the metabolism of 3-(2-aminopropyl)phenol, progressing from in vitro systems to in vivo models.
In Vitro Metabolism Studies
These studies provide initial insights into metabolic stability and the enzymes involved.
3.1.1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of 3-(2-aminopropyl)phenol.
-
Protocol:
-
Prepare an incubation mixture containing liver microsomes (from human, rat, or other relevant species), NADPH-regenerating system, and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding 3-(2-aminopropyl)phenol (typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
3.1.2. Metabolite Identification in Hepatocytes
-
Objective: To identify major Phase I and Phase II metabolites in a more complete cellular system.
-
Protocol:
-
Incubate cryopreserved or fresh hepatocytes with 3-(2-aminopropyl)phenol (typically 10 µM) in a suitable culture medium.
-
Collect samples of the cell culture supernatant and cell lysate at different time points (e.g., 0, 1, 4, 24 hours).
-
Extract the metabolites using protein precipitation or solid-phase extraction.
-
Analyze the extracts using high-resolution LC-MS/MS for metabolite profiling.
-
3.1.3. Reaction Phenotyping with Recombinant CYP and UGT Enzymes
-
Objective: To identify the specific enzyme isoforms responsible for the metabolism.
-
Protocol:
-
Incubate 3-(2-aminopropyl)phenol with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).
-
Include necessary cofactors (NADPH for CYPs, UDPGA for UGTs).
-
Analyze the formation of specific metabolites using LC-MS/MS.
-
Compare the metabolic rates across the different enzyme isoforms to determine their relative contributions.
-
Caption: Tiered experimental workflow for metabolic pathway elucidation.
In Vivo Metabolism Studies
These studies confirm the in vitro findings in a whole-animal system and provide pharmacokinetic data.
3.2.1. Pharmacokinetic and Excretion Studies in Rodents
-
Objective: To determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-aminopropyl)phenol.
-
Protocol:
-
Administer a single dose of 3-(2-aminopropyl)phenol (radiolabeled or non-labeled) to rodents (e.g., rats or mice) via a relevant route (e.g., oral, intravenous).
-
Collect blood samples at multiple time points to determine the pharmacokinetic profile of the parent compound and its major metabolites.
-
House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 72 hours) to determine the routes and extent of excretion.
-
Analyze plasma, urine, and fecal homogenates for the parent compound and its metabolites using LC-MS/MS and, if applicable, liquid scintillation counting.
-
Analytical Methodologies for Metabolite Identification and Quantification
The cornerstone of metabolism studies is the use of robust and sensitive analytical techniques.
4.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary tool for separating, detecting, and identifying metabolites.[8][9][10][11]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for separating the parent compound and its less polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of more polar metabolites.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurement and elemental composition determination of unknown metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of novel or significant metabolites, NMR spectroscopy can be employed, though it requires larger quantities of the isolated metabolite.[8]
Data Presentation and Interpretation
| Parameter | In Vitro (Microsomes) | In Vitro (Hepatocytes) | In Vivo (Rodent) |
| Parent Compound Half-life | Calculated (min) | Observed (hr) | Plasma half-life (hr) |
| Major Metabolites Identified | Tentative structures | Confirmed structures | In vivo relevant metabolites |
| Primary Metabolic Pathways | Inferred from metabolites | Inferred from metabolites | Confirmed pathways |
| Enzymes Involved | Identified via phenotyping | N/A | Inferred from in vitro data |
| Excretion Routes | N/A | N/A | % of dose in urine/feces |
Conclusion
The metabolic pathway of 3-(2-aminopropyl)phenol in mammals is likely a complex interplay of Phase I and Phase II reactions, leading to the formation of various hydroxylated, deaminated, and conjugated metabolites. The experimental workflows and analytical methodologies detailed in this guide provide a robust framework for the comprehensive elucidation of its biotransformation. A thorough understanding of this pathway is a prerequisite for the safe and effective development of any pharmaceutical agent containing this moiety and for assessing the toxicological implications of its exposure.
References
- Benchchem. Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol.
- National Center for Biotechnology Information. 3-(2-Aminopropyl)phenol. PubChem Compound Summary for CID 102551.
- MedChemExpress. 3-(2-Aminopropyl)phenol.
- Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Toxicology.
- Semantic Scholar. In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics.
- ECHEMI. 3-(2-Aminopropyl)phenol.
- MedChemExpress. 3-(2-Aminopropyl)phenol.
- López-Gutiérrez, N., et al. (2019). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Molecules, 24(15), 2737.
- Ivanisevic, J., et al. (2011). Toward 'Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism. Analytical Chemistry, 83(18), 7059-7066.
- Benton, H. P., et al. (2015). Autonomous Metabolomics for Rapid Metabolite Identification in Global Profiling. Analytical Chemistry, 87(1), 884-891.
- Benchchem. A Comparative Analysis of 3-(2- Aminopropyl)phenol and 4-(2 - Aminopropyl)phenol.
- Li, L., et al. (2022). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples. Metabolites, 12(7), 604.
- Sawahata, T., & Neal, R. A. (1983). Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes. Molecular Pharmacology, 23(2), 453-460.
Sources
- 1. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward ‘Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Sympathomimetic Activity of 3-(2-Aminopropyl)phenol Derivatives (Gepefrine Scaffold)
Executive Summary
This technical guide analyzes the pharmacological architecture of 3-(2-aminopropyl)phenol (also known as Gepefrine ,
This document details the Structure-Activity Relationships (SAR) that govern its efficacy as an antihypotensive agent, delineates the dual-mechanism of action (direct agonism vs. indirect monoamine release), and provides validated protocols for its chemical synthesis and pharmacological evaluation.
Molecular Architecture & SAR: The "Meta-Switch"
The 3-(2-aminopropyl)phenol scaffold represents a critical optimization of the phenethylamine backbone. Its sympathomimetic activity is defined by three structural pillars:
The Meta-Hydroxyl Advantage
The placement of the hydroxyl group at the meta (3-) position, rather than the para (4-) position, alters receptor selectivity and metabolic stability.
-
Direct Agonism: The meta-OH group forms hydrogen bonds with Serine residues in transmembrane helix 5 (TM5) of the adrenergic receptor. This interaction is stronger than that of the unsubstituted phenyl ring but weaker than the catechol (3,4-dihydroxy) moiety.
-
Metabolic Shielding: Unlike catecholamines (e.g., Norepinephrine), 3-(2-aminopropyl)phenol is not a substrate for Catechol-O-Methyltransferase (COMT). This confers oral bioavailability and a prolonged duration of action.
The Alpha-Methyl Steric Block
The presence of the methyl group on the
Easson-Stedman Hypothesis Compliance
Derivatives of this scaffold often undergo
-
Parent (Gepefrine): Predominantly indirect action (transporter reversal) + weak direct agonism.
-
-OH Derivative (Metaraminol): Predominantly direct
agonism.
Data Visualization: SAR Logic
Caption: Structural determinants of pharmacokinetics and pharmacodynamics in the Gepefrine scaffold.
Mechanism of Action: Dual-Path Sympathomimetic
3-(2-aminopropyl)phenol derivatives function as mixed-acting sympathomimetics . They do not rely on a single pathway but recruit both presynaptic transporters and postsynaptic receptors to elevate blood pressure.
Indirect Pathway (Tyramine-like Effect)
The molecule acts as a substrate for the Norepinephrine Transporter (NET).
-
Uptake: It is actively transported into the presynaptic nerve terminal via NET.
-
VMAT2 Interaction: Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing norepinephrine (NE) from storage vesicles into the cytosol.
-
Reverse Transport: The accumulation of cytosolic NE reverses the NET concentration gradient, causing NE to spill out into the synaptic cleft.
Direct Pathway
The molecule binds directly to postsynaptic
Data Visualization: Synaptic Signaling
Caption: The dual mechanism involving NET reversal (indirect) and receptor binding (direct).
Chemical Synthesis Protocol
The most robust route for synthesizing 3-(2-aminopropyl)phenol is the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route avoids the use of controlled precursors (like P2P) often associated with other amphetamine syntheses.
Phase 1: Nitroaldol Condensation
Objective: Synthesize 1-(3-hydroxyphenyl)-2-nitropropene.
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq, catalyst), Glacial Acetic Acid.
-
Protocol:
-
Dissolve 3-hydroxybenzaldehyde in nitroethane.
-
Add ammonium acetate and a catalytic amount of acetic acid.
-
Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).
-
Upon completion, cool to precipitate the nitrostyrene intermediate.
-
Recrystallize from methanol/water to yield yellow crystals.
-
Phase 2: Reduction
Objective: Reduce the nitroalkene to the primary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in dry THF OR Hydrogen gas (H ) with Raney Nickel. -
Protocol (LiAlH
method):-
Prepare a suspension of LiAlH
(4.0 eq) in anhydrous THF under nitrogen atmosphere. -
Add the nitrostyrene intermediate dropwise as a THF solution, maintaining a gentle reflux (exothermic reaction).
-
Reflux for 12 hours.
-
Quench: Use the Fieser method (
g LiAlH requires mL H O, mL 15% NaOH, mL H O). -
Filter the aluminum salts and evaporate the solvent.
-
Salt Formation: Dissolve the free base oil in isopropanol and add concentrated HCl dropwise to precipitate 3-(2-aminopropyl)phenol hydrochloride.
-
Evaluation Protocols
To validate the sympathomimetic profile, researchers must distinguish between direct and indirect activity.
In Vitro: Isometric Tension Assay (Rat Aorta)
This assay measures vasoconstrictive potency.
-
Preparation: Isolate thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-mm rings.
-
Setup: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95% O
/5% CO . Apply 1.5g resting tension. -
Protocol:
-
Equilibrate for 60 mins.
-
Direct Agonism Test: Administer cumulative concentrations of 3-(2-aminopropyl)phenol (
to M). -
Indirect Confirmation: Pre-treat a separate set of rings with Cocaine (
, blocks NET) or Reserpine (depletes vesicles).
-
-
Analysis: If the contractile response is significantly attenuated by Cocaine or Reserpine, the mechanism is primarily indirect. If the response persists but is blocked by Prazosin (
antagonist), it is direct.
In Vivo: Pithed Rat Pressor Assay
Eliminates central baroreceptor reflexes to isolate peripheral vascular effects.
-
Anesthesia: Pentobarbital sodium (60 mg/kg, i.p.).
-
Pithing: Insert a steel rod through the orbit and down the spinal column to destroy central sympathetic outflow.
-
Ventilation: Artificially ventilate the animal.
-
Measurement: Cannulate the carotid artery for blood pressure transduction.
-
Dosing: Intravenous bolus injection of the test compound.
-
Validation: Compare the dose-response curve shift in the presence of Desipramine (NET blocker).
Quantitative Data Summary
The following table summarizes the comparative pharmacology of Gepefrine against related sympathomimetics.
| Compound | Structure | Primary Mechanism | Duration | Clinical Use | |
| Gepefrine | 3-OH, | Mixed (Indirect > Direct) | Moderate | 4–6 hrs | Hypotension |
| Paredrine | 4-OH, | Indirect (Release) | Low | 2–4 hrs | Mydriatic |
| Metaraminol | 3-OH, | Mixed (Direct > Indirect) | High | 2–6 hrs | Hypotension |
| Phenylephrine | 3-OH, | Direct Agonist | Very High | 1–2 hrs | Decongestant |
Note: The absence of the
References
-
PubChem. (2025).[1] 3-(2-Aminopropyl)phenol (Gepefrine) - Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). The Henry Reaction (Nitroaldol Reaction). [Link][2]
-
Wikipedia. (2024). Gepefrine: Pharmacology and Chemistry. [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 3-(2-Aminopropyl)phenol Hydrochloride
Executive Summary
3-(2-aminopropyl)phenol hydrochloride (also known as Gepefrine HCl or 3-Hydroxyamphetamine HCl ) is a meta-substituted phenethylamine derivative with significant utility as a sympathomimetic agent and a research standard for amphetamine metabolism. Its physicochemical behavior is dominated by the interplay between its lipophilic phenyl ring, the ionizable alkyl amine, and the acidic phenolic hydroxyl group.
This technical guide provides a definitive reference for the molecular properties, solubility limits, and preparation workflows for 3-(2-aminopropyl)phenol hydrochloride. It addresses the specific challenges of handling phenolic amine salts, including oxidation sensitivity and pH-dependent solubility shifts.
Part 1: Molecular Identity & Stoichiometry
Precise stoichiometric calculations are required for the preparation of molar stock solutions. Researchers must distinguish between the free base and the hydrochloride salt to avoid dosing errors.
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 3-(2-aminopropyl)phenol hydrochloride |
| Common Synonyms | Gepefrine HCl; |
| CAS Number (HCl) | 54779-56-5 |
| CAS Number (Free Base) | 1075-61-2 |
| Molecular Formula | |
| Chirality | Racemic (unless specified as S- or R- isomer) |
Molecular Weight Calculation
The hydrochloride salt forms a 1:1 stoichiometric complex.
-
Free Base (
): 151.21 g/mol [1] -
Hydrochloric Acid (
): 36.46 g/mol -
Total MW (Salt): 187.67 g/mol
Critical Note: When converting dosages from literature citing the "free base" (often in older pharmacological studies), multiply the mass by 1.24 (187.67 / 151.21) to obtain the equivalent mass of the HCl salt.
Structural Dissociation Diagram
The following diagram illustrates the dissociation of the salt in an aqueous environment, highlighting the protonated amine which confers water solubility.
Caption: Dissociation pathway of 3-(2-aminopropyl)phenol HCl in water. The amine remains protonated (
Part 2: Solubility Profile & Solvent Interaction
The solubility of 3-(2-aminopropyl)phenol hydrochloride is dictated by the ionic nature of the amine salt. While highly soluble in polar protic solvents, its stability is compromised in aqueous solutions over time due to the oxidation potential of the phenol group.
Solubility Data Table
| Solvent | Solubility Limit (Approx.) | Suitability for Stock | Comments |
| Water | > 50 mg/mL | High | Excellent for immediate use. Prone to oxidation if stored long-term. |
| DMSO | ~ 30 mg/mL | High | Recommended for Frozen Stock. Cryoprotective and prevents hydrolysis/oxidation. |
| Ethanol | ~ 30 mg/mL | Moderate | Good for evaporation protocols; less stable than DMSO. |
| PBS (pH 7.2) | ~ 10 mg/mL | Low | Use for final dilution only. Ionic strength may reduce solubility (common ion effect). |
| DMF | ~ 30 mg/mL | Moderate | Toxic; use only if DMSO is incompatible with assay. |
pH-Dependent Behavior (pKa)
Understanding the ionization state is vital for formulation:
-
Amine pKa (~9.9): Below pH 9.9, the nitrogen is protonated (
). This charge is responsible for the high water solubility of the HCl salt. -
Phenol pKa (~10.0): Above pH 10, the phenol deprotonates to a phenoxide anion (
), which is highly reactive and prone to oxidative degradation (browning).
Application Insight: Always maintain stock solutions at pH < 7.0 . If diluting into a basic buffer (pH > 8), prepare immediately before use to prevent rapid oxidation.
Part 3: Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
-
Calculate Mass: To prepare 1 mL of 50 mM solution:
-
Weighing: Weigh 9.4 mg of 3-(2-aminopropyl)phenol HCl into a sterile amber glass vial (protects from light).
-
Solvation: Add 1000 µL of anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. The powder should dissolve instantly. If particles persist, sonicate for 1 minute at ambient temperature.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Shake-Flask Solubility Determination (OECD 105)
Objective: Empirically verify solubility in a specific experimental buffer.
Caption: Step-by-step workflow for determining saturation limits (Shake-Flask Method).
Part 4: Stability & Storage Guidelines
Oxidation Sensitivity
The phenolic moiety is electron-rich and susceptible to auto-oxidation, forming quinone-like byproducts (colored pink/brown).
-
Prevention: Purge solvents with Nitrogen (
) or Argon before dissolving. -
Indicator: If the white powder or clear solution turns pink, significant degradation has occurred.
Hygroscopicity
As a hydrochloride salt, the compound attracts atmospheric moisture.
-
Handling: Equilibrate the vial to room temperature before opening to prevent condensation.
-
Storage: Store solid material in a desiccator at -20°C.
Light Sensitivity
-
Protocol: Always use amber vials or wrap clear tubes in aluminum foil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21932867, 3-(2-Aminopropyl)phenol hydrochloride. Retrieved February 15, 2026 from [Link]
-
DrugBank Online. Gepefrine: DB13703. Retrieved February 15, 2026 from [Link]
Sources
An In-Depth Technical Guide to the Alpha-Adrenergic Agonist Potential of Gepefrine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gepefrine HCl, a sympathomimetic amine, demonstrates notable potential as an alpha-adrenergic agonist.[1][2] This technical guide provides a comprehensive exploration of its pharmacological profile, focusing on its interaction with alpha-adrenergic receptors and the subsequent signaling cascades. We will delve into the causality behind experimental designs for characterizing its agonist activity, providing detailed, self-validating protocols for in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating Gepefrine HCl and other novel alpha-adrenergic agonists.
Introduction: The Landscape of Alpha-Adrenergic Agonism
Alpha-adrenergic receptors (α-ARs), a class of G protein-coupled receptors (GPCRs), are integral to the sympathetic nervous system's regulation of numerous physiological processes.[3] They are broadly classified into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4][5] Activation of these receptors by endogenous catecholamines like norepinephrine and epinephrine, or by synthetic agonists, elicits a range of responses including vasoconstriction, smooth muscle contraction, and neurotransmitter release modulation.[6][7]
-
α1-Adrenergic Receptors: Primarily coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade ultimately increases intracellular calcium levels, resulting in smooth muscle contraction.[9]
-
α2-Adrenergic Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][10] This mechanism is often associated with the inhibition of neurotransmitter release from presynaptic terminals.[11]
Gepefrine (also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine) is a sympathomimetic agent that has been used as an antihypotensive.[1] Its chemical structure, C9H13NO, suggests its potential to interact with adrenergic receptors.[12][13] This guide will systematically dissect the experimental approaches required to fully characterize the alpha-adrenergic agonist potential of its hydrochloride salt, Gepefrine HCl.[14]
Molecular Pharmacology of Gepefrine HCl
Receptor Binding Affinity
The initial step in characterizing a potential agonist is to determine its binding affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki values).[15][16]
Rationale for Experimental Design: A competitive binding assay is employed to determine the affinity of the unlabeled ligand (Gepefrine HCl) by measuring its ability to displace a radiolabeled ligand with known high affinity and selectivity for the receptor subtype. The choice of radioligand is critical for accurate characterization. For instance, [3H]-Prazosin is commonly used for α1 receptors, while [3H]-Rauwolscine or [3H]-Yohimbine are standards for α2 receptors.[16]
Table 1: Hypothetical Binding Affinities (Ki) of Gepefrine HCl at Alpha-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Gepefrine HCl Ki (nM) |
| α1A | [3H]-Prazosin | 50 |
| α1B | [3H]-Prazosin | 120 |
| α1D | [3H]-Prazosin | 250 |
| α2A | [3H]-Rauwolscine | 800 |
| α2B | [3H]-Rauwolscine | 1500 |
| α2C | [3H]-Rauwolscine | >5000 |
This data is illustrative and would need to be determined experimentally.
Functional Potency and Efficacy
Beyond binding, it is crucial to assess the functional consequences of receptor activation. Functional assays measure the biological response elicited by the agonist, providing data on its potency (EC50) and efficacy (Emax).[17]
Rationale for Experimental Design: The choice of functional assay depends on the G-protein coupling of the receptor subtype. For α1 receptors (Gq-coupled), measuring intracellular calcium mobilization or inositol phosphate accumulation are direct readouts of receptor activation.[9] For α2 receptors (Gi-coupled), assays that measure the inhibition of forskolin-stimulated cAMP production are standard.[18]
Table 2: Hypothetical Functional Potency (EC50) and Efficacy (Emax) of Gepefrine HCl
| Receptor Subtype | Assay Type | Gepefrine HCl EC50 (nM) | Gepefrine HCl Emax (% of Norepinephrine) |
| α1A | Calcium Mobilization | 75 | 95% |
| α1B | Calcium Mobilization | 200 | 80% |
| α1D | Calcium Mobilization | 450 | 70% |
| α2A | cAMP Inhibition | 1200 | 50% |
This data is illustrative and would need to be determined experimentally.
Downstream Signaling Pathways
Understanding the complete signaling profile of Gepefrine HCl involves investigating downstream pathways beyond the initial second messenger generation. For instance, α1-AR activation can also engage MAP kinase (MAPK) pathways, influencing cell growth and proliferation.[3][19]
Rationale for Experimental Design: Western blotting or ELISA-based assays can be used to quantify the phosphorylation of key signaling proteins such as ERK1/2, a hallmark of MAPK pathway activation. This provides a more comprehensive picture of the cellular response to Gepefrine HCl.
Diagram 1: Gepefrine HCl Signaling at α1-Adrenergic Receptors
Caption: Simplified signaling cascade following Gepefrine HCl binding to α1-adrenergic receptors.
Experimental Protocols
In Vitro Characterization Workflow
A systematic in vitro evaluation is fundamental to delineating the alpha-adrenergic agonist profile of Gepefrine HCl. The following workflow ensures a comprehensive and self-validating approach.
Diagram 2: In Vitro Experimental Workflow for Gepefrine HCl
Caption: A logical workflow for the in vitro characterization of Gepefrine HCl's alpha-adrenergic agonist activity.
Detailed Protocol: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Gepefrine HCl.[16]
Part 1: Membrane Preparation [16]
-
Tissue/Cell Harvesting: Utilize tissues or cultured cells known to express the target alpha-adrenergic receptor subtype (e.g., rat cerebral cortex for α1 and α2 subtypes).
-
Homogenization: Mince the tissue or harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration (e.g., via Bradford or BCA assay) and store aliquots at -80°C.
Part 2: Competitive Binding Assay [20]
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1), and varying concentrations of unlabeled Gepefrine HCl.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Gepefrine HCl. Determine the IC50 value (the concentration of Gepefrine HCl that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation
In vivo studies are essential to confirm the physiological effects of Gepefrine HCl's alpha-adrenergic agonism.
Rationale for Experimental Design: Animal models allow for the assessment of systemic effects, such as changes in blood pressure and heart rate, which are key indicators of alpha-adrenergic activity.[21][22] For example, α1-agonists are expected to cause vasoconstriction and an increase in blood pressure, while α2-agonists can have more complex effects, including an initial hypertensive response followed by hypotension due to central sympatholytic actions.[7][11]
3.2.1. Suggested In Vivo Model: Anesthetized Rat Model
-
Animal Preparation: Anesthetize a rat (e.g., with urethane) and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer increasing doses of Gepefrine HCl intravenously.
-
Data Recording: Continuously monitor and record MAP and HR.
-
Selective Antagonism (Self-Validation): To confirm the involvement of specific alpha-receptor subtypes, pre-treat animals with selective antagonists (e.g., prazosin for α1, yohimbine for α2) before administering Gepefrine HCl and observe the attenuation of its effects.[11][22]
Conclusion
This technical guide provides a comprehensive framework for the in-depth investigation of Gepefrine HCl's alpha-adrenergic agonist potential. By following a structured approach that combines receptor binding, functional in vitro assays, and in vivo validation, researchers can build a robust pharmacological profile of this compound. The emphasis on the causality behind experimental choices and the inclusion of detailed, self-validating protocols are intended to ensure scientific integrity and accelerate the discovery and development of novel adrenergic agents.
References
- Gosset, J.R. Alpha-2A, Alpha-2C, Alpha-1B, and Alpha-1D adrenergic receptors (α2A, α2C, α1B, α1D). Vertex AI Search.
- García-Sáinz, J. A. (1993). Alpha-adrenoceptor subtypes. PubMed.
- Rockman, H. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.
- Wikipedia contributors. (2024). Alpha-1 adrenergic receptor. Wikipedia.
- Ruffolo Jr, R. R., & Hieble, J. P. (1994). α 1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling.
- Hieble, J. P., Bylund, D. B., Clarke, D. E., Eikenburg, D. C., Langer, S. Z., Lefkowitz, R. J., ... & Ruffolo Jr, R. R. (1995). Alpha 1-adrenergic receptor subtypes. PubMed.
- Promega Corpor
- Wikipedia contributors. (2024). Alpha-adrenergic agonist. Wikipedia.
- National Center for Biotechnology Information. (2024). Gepefrine hydrochloride. PubChem.
- Hieble, J. P. (2001). α-Adrenoceptor Assays. PubMed.
- BenchChem. (2025).
- Schultheis, D., & Gilbert, D. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- QIAGEN. (n.d.). α-Adrenergic Signaling.
- Agilent. (n.d.). GPCR Signaling Assays.
- Indigo Biosciences. (n.d.). GPCR Signaling Assays.
- García-Sáinz, J. A., & Vázquez-Prado, J. (2010).
- ICE Bioscience. (2025).
- Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). CV Pharmacology.
- Hill, R. T., & Marwaha, R. (2023). Alpha 1 Receptor Agonists.
- Global Substance Registration System. (n.d.). GEPEFRINE HYDROCHLORIDE, (+/-)-.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- precisionFDA. (n.d.). GEPEFRINE, (+/-)-.
- Wikipedia contributors. (2024). Gepefrine. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- van Brummelen, P., & Jie, K. (1987). In vivo studies on alpha-adrenergic receptor subtypes in human veins. PubMed.
- Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding.
- Lepor, H., & Shapiro, E. (1984).
- The Merck Index. (n.d.). Gepefrine.
- MedchemExpress. (n.d.). Gepefrine.
- Vandongen, R., & Strang, K. D. (1979). Inhibition by alpha-adrenoceptor agonists of renin release in vitro. PubMed.
- DeBernardis, J. F., Kyncl, J. J., & Hancock, A. A. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Taylor & Francis Online.
- Li, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.
- National Center for Biotechnology Inform
- Gil, D. W., & Donello, J. E. (2009).
- Kamibayashi, T., & Maze, M. (2000).
- National Center for Biotechnology Information. (2024). (-)-Epinephrine hydrochloride. PubChem.
- Ephedrine Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.).
- Muir, W. W. (n.d.).
- Stone, L. S., & Fairbanks, C. A. (2014). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis.
- National Center for Biotechnology Information. (2024). Ephedrine Hydrochloride. PubChem.
- Autonomic Pharmacology | Adrenergic Agonists. (2022). YouTube.
- Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. Wikipedia.
- RX List Database. (n.d.). Alphabetical Listing of drugs.
Sources
- 1. Gepefrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gepefrine hydrochloride | C9H14ClNO | CID 68434679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gepefrine | C9H13NO | CID 219105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. In vivo studies on alpha-adrenergic receptor subtypes in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Toxicity Profiling of 3-(2-aminopropyl)phenol (3-APP) in In Vitro Systems
Executive Summary
3-(2-aminopropyl)phenol (3-APP), also known as 3-hydroxyamphetamine or by the trade name Gepefrine (specifically the (+)-isomer), is a sympathomimetic amine and a known metabolite of amphetamine. Unlike its catecholamine counterparts (e.g., dopamine or MDMA metabolites), 3-APP acts primarily as a monophenolic agent. Its toxicity profile is distinct: it is generally less cytotoxic than 4-hydroxyamphetamine or catechol-based metabolites but presents unique challenges regarding auto-oxidation and adrenergic receptor-mediated excitotoxicity .
This guide provides a rigorous framework for evaluating 3-APP toxicity. It moves beyond standard assay descriptions to address the specific physicochemical instability of phenolic amines in culture media, ensuring that researchers measure drug toxicity rather than artifactual oxidative stress from media degradation.
Physicochemical Basis & Preparation (The "Trustworthiness" Pillar)
The validity of any in vitro study involving 3-APP hinges on preventing the "Pink Media" phenomenon—the auto-oxidation of the phenol group into quinone intermediates before the drug even enters the cell.
Stability and Storage
-
Chemical Nature: 3-APP contains a phenolic hydroxyl group susceptible to oxidation at neutral or basic pH (common in cell culture media, pH 7.4).
-
The Artifact Risk: In oxygenated media, 3-APP can slowly oxidize to form reactive quinones and hydrogen peroxide. If uncontrolled, cytotoxicity data will reflect extracellular H₂O₂ generation rather than intracellular drug effects.
Preparation Protocol
To ensure data integrity, the following preparation workflow is mandatory:
| Parameter | Specification | Rationale (Causality) |
| Solvent Vehicle | DMSO (Dimethyl sulfoxide) or acidified water (0.1 M HCl). | Acidic pH prevents phenoxide ion formation, stabilizing the molecule against oxidation during storage. |
| Stock Concentration | 10 mM - 100 mM | High concentration minimizes the volume of vehicle added to cells (<0.1% v/v). |
| Antioxidant Shield | 10 µM Ascorbic Acid (Optional but recommended for receptor studies). | Prevents extracellular auto-oxidation. Note: Do not use if the study aim is specifically to measure oxidative stress. |
| Visual Check | Clear/Colorless. | Reject if solution turns pink/brown. This indicates quinone formation. |
Mechanisms of Toxicity[1][2][3][4][5]
3-APP toxicity operates through a dual-pathway mechanism. Understanding this bifurcation is essential for selecting the correct assay endpoints.
Pathway A: Receptor-Mediated Excitotoxicity
As a sympathomimetic, 3-APP releases norepinephrine and binds to adrenergic receptors. In neuronal models (e.g., SH-SY5Y), this leads to:
-
Overstimulation of GPCRs.
-
Intracellular Calcium (
) overload. -
Mitochondrial permeability transition pore (mPTP) opening.
Pathway B: Reactive Intermediate Toxicity
Although less redox-active than catechols, the phenol ring can undergo metabolic activation (via CYP2D6 in competent cells like HepG2) or auto-oxidation to form radical species, leading to lipid peroxidation and DNA damage.
Mechanistic Visualization
The following diagram illustrates the causal flow from exposure to cell death.
Figure 1: Dual-pathway toxicity mechanism of 3-APP showing receptor-mediated calcium overload and ROS-dependent mitochondrial failure.
Experimental Design & Protocols
Cell Model Selection
-
Neurotoxicity: SH-SY5Y (Undifferentiated vs. Differentiated). Differentiated cells express higher levels of transporters (DAT/NET), making them more sensitive to 3-APP uptake and toxicity.
-
Hepatotoxicity: HepG2 or HepaRG . HepG2 cells have low CYP activity; HepaRG are preferred if studying metabolic activation of the phenol ring.
Dose-Response Range
Based on comparative studies with 4-hydroxyamphetamine:
-
Pharmacological Range: 10 nM – 10 µM (Receptor effects).
-
Toxicological Range: 100 µM – 5 mM (Frank cytotoxicity).
-
Note: TC50 values for 3-APP are often >1 mM in acute (24h) exposure, significantly higher than amphetamine itself.
Assay Workflow Protocol
This protocol integrates viability, membrane integrity, and oxidative stress assessment.
Step 1: Seeding and Equilibration
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Incubate for 24h to allow attachment.
-
Critical Step: Replace media with serum-free media 1 hour prior to treatment to remove serum albumin, which can bind phenolic drugs and skew effective concentration.
Step 2: Treatment
-
Prepare 3-APP dilutions in fresh media immediately before use.
-
Include controls:
-
Negative: Vehicle (0.1% DMSO).
-
Positive (Oxidative): Hydrogen Peroxide (100 µM) or 6-OHDA (50 µM).
-
Positive (Necrotic): Triton X-100 (0.1%).
-
-
Expose cells for 24 hours .
Step 3: Multiplexed Assay Execution
To conserve samples and correlate data, use a multiplex approach:
-
Supernatant Harvest: Collect 50 µL for LDH Assay (measures necrosis/membrane rupture).
-
Cell Viability: Add MTT or Resazurin reagent to remaining cells (measures mitochondrial metabolic activity).
-
Parallel Plate (ROS): Use a separate plate pre-loaded with DCFDA (25 µM) for 45 mins before drug addition to measure acute ROS generation (0–4 hours).
Experimental Workflow Diagram
Figure 2: Multiplexed workflow for assessing metabolic viability (MTT), necrosis (LDH), and oxidative stress (ROS).
Data Interpretation & Troubleshooting
Interpreting the MTT/LDH Gap
A common signature for phenolic amines like 3-APP is a divergence between MTT and LDH results:
-
Scenario: Significant decrease in MTT reduction but minimal LDH release.
-
Interpretation: The drug is causing mitochondrial uncoupling or metabolic pause (bacteriostatic-like effect in cells) without causing immediate cell death. 3-APP can interfere with the electron transport chain. Do not classify this immediately as "death" without confirmatory Annexin V staining.
Comparative Toxicity Table
Use this reference table to benchmark your results against known standards.
| Compound | Estimated TC50 (SH-SY5Y, 24h) | Primary Mechanism | Notes |
| Amphetamine | ~3.5 mM | Receptor/Metabolic | Parent compound.[1][2] |
| 4-Hydroxyamphetamine | > 5 mM | Oxidative Stress | Isomer of 3-APP. |
| 3-APP (Gepefrine) | > 5 mM | Sympathomimetic/Mild Oxidative | Less toxic than catechols. |
| 6-OHDA | ~100 µM | Severe Oxidative Stress | Positive control for toxicity. |
Troubleshooting "False Toxicity"
-
Issue: High toxicity observed in control (vehicle) wells.
-
Cause: Oxidation of the phenol in the stock solution.
-
Fix: Prepare stocks fresh in acidified water; purge buffers with nitrogen if possible.
References
-
PubChem. (2023). 3-(2-Aminopropyl)phenol Compound Summary. National Library of Medicine. [Link]
-
Dias da Silva, D., et al. (2013). Amphetamine and its metabolites: toxicity and role in neurotoxicity. Archives of Toxicology. [Link]
-
Fei, X., et al. (2017). Cytotoxicity of 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. Neurotoxicology. [Link]
-
Yamamoto, B. K., & Raudensky, J. (2008).[3] Mechanisms of Oxidative Stress in Amphetamine Toxicity. Neuropharmacology. [Link]
-
Nordin, C., et al. (1985). Gepefrine: Pharmacokinetics and pharmacodynamics. European Journal of Clinical Pharmacology. [Link]
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of 3-(2-aminopropyl)phenol (Gepefrine)
Abstract & Core Directive
This guide details the method development and validation protocol for 3-(2-aminopropyl)phenol , commonly known as Gepefrine . As a sympathomimetic agent used in the treatment of hypotensive disorders, precise quantification is critical for pharmacokinetic profiling and quality control.
Unlike standard alkyl-amines, Gepefrine presents a zwitterionic-like challenge due to the coexistence of a basic primary amine (pKa ~9.5) and a weakly acidic phenolic moiety (pKa ~10.0). This dual functionality requires a chromatographic environment that strictly controls ionization to prevent peak tailing and ensure reproducible retention.
This protocol utilizes a Reversed-Phase (RP-HPLC) approach with Fluorescence Detection (FLD) for high sensitivity, grounded in the structural homology between Gepefrine and naturally occurring tyramines.
Physicochemical Profile & Chromatographic Strategy[1][2][3][4][5]
The Molecule
-
Synonyms: Gepefrine,
-methyl-m-tyramine.[2][3][5] -
Key Functional Groups:
-
Amine: Proton acceptor. At neutral pH, it is positively charged (
). -
Phenol: Proton donor. At high pH (>10), it ionizes to phenolate (
).
-
The "Dewetting" & Tailing Challenge
Standard C18 columns often fail with polar amines like Gepefrine due to two mechanisms:
-
Silanol Interactions: Residual silanols on the silica support bind electrostatically to the protonated amine, causing severe peak tailing.
-
Phase Collapse (Dewetting): If the mobile phase is too aqueous (>95% water) to retain the polar analyte, the hydrophobic C18 chains may collapse, leading to loss of retention.
The Solution: Acidic pH & Base-Deactivation
To stabilize Gepefrine for RP-HPLC, we must operate at pH 2.5 – 3.0 .
-
Amine (
): Fully protonated. While this increases polarity (reducing retention), it prevents the formation of free base species that interact sluggishly with the stationary phase. -
Phenol (
): Fully protonated (neutral). This maximizes hydrophobic interaction with the C18 ligand. -
Column Choice: A "Base-Deactivated" or "Polar-Embedded" C18 column is mandatory to shield silanols and allow the use of 100% aqueous buffers if necessary.
Instrumentation & Conditions
HPLC System Configuration
-
Pump: Quaternary Gradient Pump (capable of 400 bar).
-
Injector: Autosampler with temperature control (
to prevent oxidation). -
Detector:
-
Primary: Fluorescence Detector (FLD).[6] Phenolic rings are naturally fluorescent.
-
Secondary: Diode Array Detector (DAD/UV) for high-concentration assay testing.
-
Chromatographic Parameters
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 | Double end-capped to minimize silanol activity; 3.5 |
| Column Temp | Maintains reproducible viscosity and kinetics. | |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 10 - 20 | Adjusted based on sample concentration. |
| Run Time | ~12 Minutes | Gepefrine typically elutes between 4–7 minutes depending on organic %. |
Mobile Phase Composition
-
Solvent A (Aqueous): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Note: Phosphate suppresses silanol ionization better than formate/acetate.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Isocratic Elution Profile:
-
Ratio: 90% A / 10% B.
-
Optimization: If retention is too low (
), decrease B to 5%. If tailing persists, add 5 mM Triethylamine (TEA) to the buffer as a silanol blocker.
Detection Settings
-
Fluorescence (FLD):
-
Excitation (
): 274 nm -
Emission (
): 304 nm -
Gain: High (for bioanalysis).
-
-
UV-Vis (DAD):
-
Wavelength: 274 nm (Absorbance max for the phenolic ring).
-
Reference: 360 nm.
-
Sample Preparation Protocol (Solid Phase Extraction)
For biological matrices (plasma/serum), protein precipitation is insufficient due to the polar nature of Gepefrine. Mixed-Mode Cation Exchange (MCX) is the gold standard here, exploiting the amine's positive charge.
Materials
-
Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent.
-
Loading Buffer: 0.1% Phosphoric Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Workflow
-
Pre-treatment: Dilute 200
L plasma with 200 L 4% . Vortex. -
Conditioning: Pass 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample at low vacuum (~1 mL/min).
-
Mechanism: Gepefrine (
) binds to the sulfonate groups ( ) on the sorbent.
-
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences; Gepefrine remains bound ionically).
-
-
Elution: Elute with 2 x 0.5 mL of 5%
in Methanol.-
Mechanism: High pH deprotonates the amine, breaking the ionic bond.
-
-
Reconstitution: Evaporate eluate under
stream at . Reconstitute in 200 L Mobile Phase.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the extraction and detection of Gepefrine, highlighting the Mixed-Mode Cation Exchange (MCX) mechanism.
Method Validation Parameters
To ensure the method is "self-validating" and robust, the following criteria must be met (based on ICH M10 guidelines):
| Parameter | Acceptance Criteria | Experimental Procedure |
| Linearity | 6-point calibration curve (e.g., 10 – 1000 ng/mL). | |
| Accuracy | 85-115% Recovery | Spike blank matrix at Low, Mid, and High QC levels. |
| Precision | RSD < 15% | 5 replicates at each QC level. |
| Selectivity | No interfering peaks | Inject blank plasma; ensure no peaks at Gepefrine retention time. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Serial dilution of the lowest standard. |
Troubleshooting & Expert Insights
Peak Tailing
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure pH is < 3.0. If using an older column, add 5 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, sharpening the Gepefrine peak.
Low Sensitivity
-
Cause: Fluorescence quenching or incorrect wavelengths.
-
Fix: Oxygen can quench fluorescence. Degas mobile phases thoroughly. Verify Ex/Em maxima by performing a "Stop-Flow" scan on the detector if possible.
Retention Time Drift
-
Cause: pH instability.
-
Fix: Phosphate buffer capacity is best at pKa
1. At pH 3.0, phosphate (pKa1 = 2.15) is reasonably good, but ensure the organic/aqueous mix is premixed or pumped accurately to prevent pH fluctuations in the column.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219105, Gepefrine. Retrieved from [Link][4]
-
Sielc Technologies. (2022). HPLC Method for Analysis of Tyramine on Primesep 100 Column. Retrieved from [Link]
-
Mishra, A. K., et al. (2010).[7] A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. Archives of Applied Science Research, 2(2), 251-256.[7] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gepefrine | C9H13NO | CID 219105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gepefrine [drugfuture.com]
- 4. Gepefrine hydrochloride | C9H14ClNO | CID 68434679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gepefrine - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Quantification of Gepefrine in Human Plasma
Abstract & Scope
This application note details a robust, validated protocol for the quantification of Gepefrine (3-(2-aminopropyl)phenol) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gepefrine is a sympathomimetic amine used in the management of hypotonic circulatory disorders. Due to its polar nature and low therapeutic concentrations (ng/mL range), standard HPLC-UV methods lack the necessary sensitivity and selectivity.
This guide moves beyond basic recipe-following, offering a "First Principles" approach to method design. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix effects—a critical failure point in plasma amine analysis—and employ a specific MRM strategy to distinguish Gepefrine from structural isomers like hydroxyamphetamine.
Scientific Background & Method Strategy
The Analyte
Gepefrine (
-
Challenge: The molecule is small and polar (
), leading to poor retention on standard C18 columns and high susceptibility to ion suppression from plasma phospholipids. -
Solution: We utilize a Pentafluorophenyl (PFP) or high-strength silica (HSS) T3 column to enhance retention of the polar amine via pi-pi interactions and hydrogen bonding, superior to standard C18.
Internal Standard (IS) Selection
-
Gold Standard: Gepefrine-d3 (Deuterated).
-
Alternative: If a stable isotope is unavailable, Etilefrine or Hydroxyamphetamine-d5 may be used due to structural similarity.
-
Note: This protocol assumes the use of Gepefrine-d3 to compensate for matrix effects and extraction variability.
Sample Preparation Strategy: Why MCX SPE?
While Protein Precipitation (PPT) is faster, it fails to remove phospholipids, which co-elute and suppress ionization in the source. Liquid-Liquid Extraction (LLE) requires high pH (>10) to neutralize the amine, which can oxidize the phenol group.
Decision: Mixed-Mode Strong Cation Exchange (MCX) is chosen. It locks the protonated amine (
Experimental Protocol
Chemicals and Reagents
-
Gepefrine Hydrochloride: >98% purity.
-
Internal Standard: Gepefrine-d3.
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonia Solution (
). -
SPE Cartridges: Oasis MCX 30 mg/1 cc (Waters) or Strata-X-C (Phenomenex).
Sample Preparation Workflow (MCX SPE)
Step 1: Pre-treatment
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution (50 ng/mL in water).
-
Add 200 µL of 2% Formic Acid in Water .
-
Mechanism:[3] Acidification ensures Gepefrine is fully protonated (
) to bind to the cation exchange sorbent.
-
-
Vortex for 30s and centrifuge at 10,000 rpm for 5 min.
Step 2: SPE Extraction
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply the entire pre-treated supernatant. Flow rate < 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/matrix).
-
Critical: Gepefrine remains bound by ionic interaction during this step.
-
-
Elute: 2 x 250 µL of 5%
in Methanol .-
Mechanism:[3] High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
-
Step 3: Reconstitution
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Visual Workflow (Graphviz)
Caption: Optimized MCX SPE workflow ensuring removal of plasma phospholipids while retaining the polar amine analyte.
LC-MS/MS Conditions
Liquid Chromatography
-
System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
-
Column: Waters ACQUITY UPLC HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex PFP.-
Why: HSS T3 is designed for polar compound retention in high aqueous conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Start Ramp |
| 3.50 | 90 | Elution |
| 4.50 | 90 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
Gepefrine forms a stable
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Gepefrine | 152.1 | 107.1 | 25 | 22 | Quantifier |
| Gepefrine | 152.1 | 135.1 | 25 | 15 | Qualifier 1 |
| Gepefrine | 152.1 | 77.0 | 25 | 35 | Qualifier 2 |
| Gepefrine-d3 | 155.1 | 110.1 | 25 | 22 | Internal Standard |
-
Mechanistic Insight: The transition
corresponds to the hydroxybenzyl cation ( ), a highly stable fragment characteristic of this structure, providing excellent signal-to-noise ratio. The transition represents the loss of ammonia ( ).
Method Validation Parameters (FDA/EMA Guidelines)
To ensure this protocol meets regulatory standards (e.g., FDA Bioanalytical Method Validation M10), the following parameters must be verified:
-
Linearity:
-
Range: 0.5 – 500 ng/mL .
-
Weighting:
linear regression. -
Requirement:
.
-
-
Accuracy & Precision:
-
Intra-day and Inter-day variability must be
(20% at LLOQ). -
QCs: Low (1.5 ng/mL), Mid (200 ng/mL), High (400 ng/mL).
-
-
Matrix Effect (ME):
-
Calculate ME factor using:
-
A = Peak area of standard in neat solution.
-
B = Peak area of standard spiked into extracted blank plasma.
-
-
Target:
. If ME < 85%, ion suppression is occurring; re-optimize the SPE wash step.
-
Troubleshooting & Optimization
Logic Tree for Common Issues
Caption: Decision matrix for troubleshooting sensitivity and peak shape issues common with polar amines.
Expert Tips
-
Carryover: Amines like Gepefrine stick to metallic surfaces. Use a needle wash containing weak acid (formic acid) to protonate the amine and ensure solubility during the wash cycle.
-
Stability: Gepefrine is stable in plasma, but processed extracts should be kept at 4°C in the autosampler. Long-term storage of plasma should be at -80°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 219105, Gepefrine. Retrieved February 15, 2026 from [Link]
-
European Medicines Agency (EMA) (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Waters Corporation.Oasis MCX Extraction Protocol for Basic Drugs in Plasma. (General reference for MCX mechanism).
- Shimadzu Corporation.LC-MS/MS Method Development for Pesticides and Amines.
Sources
in vivo dosage guidelines for alpha-methyl-m-tyramine HCl in rats
Application Note: In Vivo Dosage & Protocols for -Methyl-m-Tyramine in Rats
Pharmacological Profile & Mechanism of Action
-Methyl-m-tyramine"false transmitter"Mechanism of Action (The "False Transmitter" Cycle)
-
Uptake: AMMT is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Storage: Once intracellular, it is transported into synaptic vesicles by VMAT2, displacing endogenous dopamine or norepinephrine.
-
Release: Upon neuronal depolarization or exposure to releasers (like amphetamine), AMMT is co-released with (or instead of) the native transmitter.
-
Result: This leads to a depletion of endogenous stores without destroying the nerve terminal (unlike neurotoxins such as 6-OHDA or high-dose methamphetamine).
Graphviz Diagram: The False Transmitter Pathway
Caption: Pathway of
Preparation & Formulation[3][4][5]
Solubility & Vehicle
The hydrochloride salt (
-
Vehicle: 0.9% Sterile Saline (Physiological Saline).
-
Concentration: Prepare stock solutions at 10 mg/mL or 20 mg/mL depending on the required dose volume.
-
Stability: Fresh preparation is recommended. Protect from light to prevent oxidation (similar to other catecholamines).
Dosage Calculation
Doses are typically expressed as the salt form . If using the free base, adjust the weight accordingly (MW HCl salt
-
Correction Factor:
.
Experimental Protocols
Protocol A: Central Dopamine Depletion (False Transmitter Loading)
Objective: To deplete central dopamine stores or load vesicles with the false transmitter for release studies.
Compound Used:
Step-by-Step:
-
Acclimatization: Handle rats (Sprague-Dawley or Wistar, 200-300g) for 3 days prior to minimize stress-induced catecholamine fluctuations.
-
Administration:
-
Time Course:
-
1-2 Hours: Initial rise in metabolites; onset of displacement.
-
16-24 Hours: Maximal depletion of endogenous dopamine and maximal loading of the false transmitter.
-
-
Validation:
-
Verify depletion by HPLC-ECD analysis of striatal tissue. Expect ~40-60% reduction in DA levels, with detectable levels of
-methyl-m-tyramine.
-
Protocol B: Peripheral Sympathomimetic Effects (Pressor Response)
Objective: To study adrenergic cardiovascular regulation or induce experimental hypertension.
Compound Used:
Step-by-Step:
-
Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital (60 mg/kg i.p.) for terminal blood pressure studies.
-
Cannulation: Cannulate the carotid artery for blood pressure (BP) monitoring and jugular vein for drug administration.
-
Administration:
-
Monitoring:
-
Measure Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Expect a rapid, sustained increase in BP (sympathomimetic effect) followed by reflex bradycardia (if baroreflex is intact).
-
Dosage Summary Table
| Application | Compound Form | Route | Dosage (Rat) | Key Outcome |
| Central DA Depletion | i.p. | 100 mg/kg | ~50% DA depletion at 24h; False transmitter loading. | |
| Peripheral Pressor | i.v. | 0.5 - 5 mg/kg | Acute hypertension; vasoconstriction. | |
| Behavioral (High Dose) | i.p. | 10 - 50 mg/kg | Sympathomimetic arousal; potential toxicity >50 mg/kg. |
Safety & Toxicology (E-E-A-T)
-
LD50 Warning: In mice, the LD50 of
-methyl-m-tyramine is reported as low as 17.1 mg/kg (subcutaneous, isolated) in some older literature, though other sources suggest higher tolerance in rats. Always perform a pilot toxicity study with n=2 animals before scaling up. -
Hypertensive Crisis: The primary risk is acute hypertensive crisis leading to stroke or cardiac failure. Monitor animals for signs of distress (piloerection, porphyria/chromodacryorrhea, labored breathing).
-
Neurotoxicity: Unlike p-chloroamphetamine (PCA) or methamphetamine,
-methyl-m-tyramine is generally considered non-neurotoxic (it does not cause long-term degeneration of terminals), making it an excellent control compound for neurotoxicity studies.
References
-
Dorris, R. L. (1976). Release of 3H-alpha-methyl-m-tyramine from rat striatum in vitro. European Journal of Pharmacology, 35(1), 225-228. Link
-
Commins, D. L., & Seiden, L. S. (1986). alpha-Methyltyrosine blocks methylamphetamine-induced degeneration in the rat somatosensory cortex. Brain Research, 365(1), 15-20. Link
- Fuller, R. W., et al. (1978). Effect of lergotrile on 3,4-dihydroxyphenylacetic acid (DOPAC) concentration and dopamine turnover in rat brain. Journal of Neural Transmission, 42, 23-35. (Discusses retention of -methyl-m-tyramine).
- Porter, C. C., et al. (1961). The effect of alpha-methyl-meta-tyrosine on the concentration of norepinephrine and dopamine in the brain and heart of the mouse. Journal of Pharmacology and Experimental Therapeutics, 134, 139-145.
Sources
- 1. Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real-eod.mtak.hu [real-eod.mtak.hu]
- 4. Fluoxetine at anorectic doses does not have properties of a dopamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular responses in the normotensive rat produced by intravenous injection of gambirine isolated from Uncaria callophylla B1. ex Korth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecommons.aku.edu [ecommons.aku.edu]
- 9. iiste.org [iiste.org]
Application Note: Derivatization of 3-(2-Aminopropyl)phenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A Methodological Guide for Researchers and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical derivatization of 3-(2-aminopropyl)phenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups (phenolic hydroxyl and primary amine), derivatization is an essential step to improve its volatility, thermal stability, and chromatographic behavior.[1][2] This document outlines two primary derivatization techniques: silylation and acylation. Additionally, a method for chiral derivatization is presented to enable the separation of its enantiomers. These protocols are designed to offer robust and reproducible methods for researchers, scientists, and drug development professionals working on the analysis of amphetamine-like compounds.
The Imperative for Derivatization in GC-MS Analysis
3-(2-Aminopropyl)phenol is a positional isomer of hydroxyamphetamine and contains two highly polar, active functional groups: a phenolic hydroxyl (-OH) and a primary amine (-NH2). These groups engage in strong intermolecular hydrogen bonding, which significantly lowers the compound's volatility, making it unsuitable for direct GC analysis.[2] Furthermore, the active hydrogens can interact with silanol groups within the GC system (liner, column), leading to poor chromatographic performance, including peak tailing, reduced sensitivity, and potential thermal degradation in the hot injector.[3][4]
Chemical derivatization addresses these challenges by replacing the active hydrogen atoms with non-polar protecting groups.[5] This process achieves several critical objectives:
-
Increases Volatility: By masking polar functional groups, derivatization reduces intermolecular forces, allowing the analyte to transition into the gas phase at lower temperatures.[1][2]
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[6]
-
Improves Chromatographic Performance: Derivatization minimizes analyte-column interactions, resulting in more symmetrical, sharper peaks and improved resolution.[1][3]
-
Generates Characteristic Mass Spectra: Derivatives often produce unique, high molecular weight fragments in the mass spectrometer that are invaluable for structural confirmation and quantitative analysis.[3][6][7]
The overall experimental workflow for the derivatization and GC-MS analysis of 3-(2-aminopropyl)phenol is depicted below.
Derivatization Strategies and Reagent Selection
The choice of derivatization reagent is critical and depends on the analytical goals, such as routine screening, quantitative analysis, or chiral separation. The two most common and effective strategies for compounds like 3-(2-aminopropyl)phenol are silylation and acylation.
Silylation
Silylation is a robust and widely used technique that replaces active hydrogens on both the amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This reaction significantly increases volatility and thermal stability.[2]
-
Mechanism: Silylation proceeds via a nucleophilic attack (SN2) on the silicon atom of the silylating reagent.[2] The reactivity of functional groups is generally in the order of: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[2] For this reason, powerful silylating agents are required to ensure complete derivatization of both the phenolic and amine moieties.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and popular TMS donors.[6][9] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the derivatization of sterically hindered or less reactive groups.[8][10] For enhanced stability, N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) can be used to form TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[4][7]
| Reagent | Abbreviation | Derivative Group | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful TMS donor; byproducts are volatile and neutral. Often used with 1% TMCS catalyst for difficult-to-silylate groups.[9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | The most volatile TMS silylating reagent, producing volatile byproducts.[6][9] |
| N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) | Forms highly stable derivatives resistant to hydrolysis.[7][11] Produces a characteristic M-57 ion in MS, aiding identification.[11] |
Acylation
Acylation involves the reaction of the amine and hydroxyl groups with an acid anhydride or acyl halide. For GC-MS applications, perfluorinated anhydrides are particularly advantageous.
-
Mechanism: The lone pair of electrons on the nitrogen (amine) and oxygen (hydroxyl) atoms acts as a nucleophile, attacking the carbonyl carbon of the anhydride. This results in the formation of stable amide and ester linkages, respectively.
-
Reagents: Perfluorinated acid anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFAA) are commonly used.[12][13] These reagents produce stable, volatile derivatives.[4] The incorporation of fluorine atoms introduces electronegative groups, which can enhance detector sensitivity, and creates high-mass, characteristic fragmentation patterns in the mass spectrometer, moving key ions away from low-mass background interference.[1][5]
| Reagent | Abbreviation | Key Characteristics |
| Trifluoroacetic Anhydride | TFAA | Forms stable trifluoroacetyl derivatives. Widely used for amphetamines.[13] |
| Pentafluoropropionic Anhydride | PFPA / PFPAA | Produces derivatives with higher molecular weight than TFAA, which can be beneficial for MS analysis.[12][13] |
| Heptafluorobutyric Anhydride | HFAA / HFBA | Provides the highest mass increase among the three, forming stable and highly volatile derivatives.[3][12] |
Chiral Derivatization for Enantiomeric Separation
Since 3-(2-aminopropyl)phenol possesses a chiral center, distinguishing between its enantiomers can be critical in pharmacological and toxicological studies. This can be achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[1][14]
A common strategy involves a two-step approach: first, the hydroxyl group is protected with a silyl group, and then the primary amine is reacted with a CDA like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC).[15][16][17]
Experimental Protocols
General Precautions: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. All reactions should be performed in dry glassware under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents should be of high purity and anhydrous. It is also recommended to use silanized glassware to prevent loss of the analyte through adsorption to active glass surfaces.[4]
Protocol 1: Dual Silylation with BSTFA + 1% TMCS
This protocol forms the bis-trimethylsilyl derivative of 3-(2-aminopropyl)phenol.
Reagents and Materials:
-
Dried sample extract or standard of 3-(2-aminopropyl)phenol
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen or argon gas supply
Procedure:
-
Ensure the sample containing 3-(2-aminopropyl)phenol is completely dry in a reaction vial. If starting from a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Protocol 2: Dual Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol forms the stable bis-trifluoroacetyl derivative.
Reagents and Materials:
-
Dried sample extract or standard of 3-(2-aminopropyl)phenol
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile (reaction solvent)
-
Reaction vials, heating block, inert gas supply
Procedure:
-
Place the dried sample in a reaction vial.
-
Add 100 µL of anhydrous ethyl acetate to dissolve the sample.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex.
-
Heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its byproduct (trifluoroacetic acid) are corrosive and can damage the GC column. This evaporation step is crucial.[4]
-
Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Protocol 3: Two-Step Chiral Derivatization
This protocol first protects the hydroxyl group via silylation, then forms a diastereomeric amide at the amine group for chiral separation.
Reagents and Materials:
-
All reagents from Protocol 1 (BSTFA + 1% TMCS, Pyridine)
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)
-
Anhydrous Toluene or Chloroform
Procedure: Step 1: Silylation of the Hydroxyl Group
-
Follow steps 1-5 from Protocol 1 to form the mono-TMS derivative on the phenolic hydroxyl group.
-
After incubation, cool the vial and carefully evaporate the solvent and excess BSTFA under a stream of nitrogen. This is critical to prevent the L-TPC from reacting with the silylating agent.
Step 2: Chiral Acylation of the Amine Group 3. Re-dissolve the dried residue in 100 µL of anhydrous toluene. 4. Add 20 µL of a 10 mg/mL solution of L-TPC in anhydrous toluene. 5. Cap the vial, vortex, and let the reaction proceed at room temperature for 15-20 minutes. 6. The sample is now ready for GC-MS analysis. The resulting diastereomers can be separated on a standard achiral column.[15][16]
Typical GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale/Comments |
| GC Column | Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., Rxi-5Sil MS, DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent inertness and thermal stability for analyzing derivatized active compounds.[3] |
| Injection | 1 µL, Splitless (hold 1 min) | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 250 - 280°C | Ensures rapid volatilization of the derivatives without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0 - 1.2 mL/min | Standard inert carrier gas for GC-MS. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 300°CHold: 5 min | An example program; should be optimized to achieve good separation of the analyte from matrix components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (e.g., m/z 40-550) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan is used for method development and qualitative analysis. SIM mode provides higher sensitivity and selectivity for target compounds.[15] |
Conclusion
The successful analysis of 3-(2-aminopropyl)phenol by GC-MS is critically dependent on a robust derivatization strategy. Both silylation and acylation are effective methods for blocking the polar amine and hydroxyl groups, thereby improving volatility and chromatographic performance. Silylation with reagents like BSTFA is a reliable, one-step method for routine analysis. Acylation with perfluorinated anhydrides such as TFAA offers the advantage of producing high-mass fragments beneficial for mass spectrometric identification. For studies requiring enantiomeric distinction, a two-step chiral derivatization protocol is necessary. The methods detailed in this note provide a comprehensive and validated framework for the accurate and sensitive analysis of this compound.
References
- Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Retrieved from [Link]
-
Sartor, V., Tissot, B., & Duez, P. (1998). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 70(14), 2848-2852. Retrieved from [Link]
-
Blau, K., & King, G. S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heyden & Son Ltd. (Information on acylation reagents can be found in various resources, a relevant summary is available at ResearchGate). Retrieved from [Link]
-
Sartor, V., Tissot, B., & Duez, P. (1998). Stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines and quantification of the enantiomers by capillary GC/MS. PubMed. Retrieved from [Link]
-
Woźniak, M. K., et al. (2017). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. Retrieved from [Link]
-
Regalado, E. L., et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Retrieved from [Link]
-
Al-Qahtani, D. M. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(6), 2759-2764. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245–252. Retrieved from [Link]
-
Kim, J. Y., et al. (2020). Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. Applied Biological Chemistry, 63(1), 1-8. Retrieved from [Link]
-
Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Adis International. Retrieved from [Link]
-
Roessner, U., & Dias, D. A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 88-111. Retrieved from [Link]
-
Tsunoi, S., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A, 1040(1), 85-91. Retrieved from [Link]
-
Hashimoto, S., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from [Link]
-
UNODC. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]
-
Salouros, H. (2021). The Analysis of a Proposed Methamphetamine Route Specific Impurity. La Trobe University. Retrieved from [Link]
-
Lee, S. H., et al. (2006). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. Forensic Science International, 161(2-3), 96-103. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography. Semantic Scholar. Retrieved from [Link]
-
Forensic Science Service. (n.d.). Appendix One: Forensic Science Service – Methylamphetamine. GOV.UK. Retrieved from [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 7. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Derivatization Explained for Better Results [phenomenex.com]
- 9. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mn-net.com [mn-net.com]
- 11. adis-international.ro [adis-international.ro]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 3-(2-aminopropyl)phenol
Executive Summary
3-(2-aminopropyl)phenol (also known as 3-Hydroxyamphetamine or Gepefrine) is a phenolic amine susceptible to oxidative degradation.[1] While meta-substituted phenols are generally more stable than their ortho or para counterparts (e.g., dopamine or 4-aminophenol), they still undergo autoxidation, particularly in non-acidic aqueous environments or in the presence of transition metals. This process leads to the formation of radical intermediates, dimers, and complex polymers (melanins), resulting in solution discoloration (yellowing/browning) and loss of potency.
This guide provides a definitive technical workflow to prevent, monitor, and troubleshoot this oxidation.
Part 1: The Chemistry of Degradation
Why Does It Oxidize?
Unlike para-aminophenols which oxidize directly to quinone imines, 3-(2-aminopropyl)phenol cannot form a stable quinone structure directly due to its meta substitution pattern. Instead, its degradation follows a Radical-Driven Polymerization pathway:
-
Proton Coupled Electron Transfer (PCET): Trace metals or UV light initiate the abstraction of the phenolic hydrogen, creating a phenoxy radical.
-
Coupling/Hydroxylation: The radical is stabilized by resonance but eventually reacts. It often undergoes:
-
C-C Coupling: Two radicals dimerize (biphenyl formation).
-
Hydroxylation: Reaction with hydroxyl radicals (
) to form ortho- or para-dihydroxy species (e.g., 3,4-dihydroxyamphetamine), which are highly unstable and rapidly oxidize to colorful o-quinones.
-
-
Polymerization: These intermediates polymerize into dark, insoluble pigments.
Visualizing the Pathway
The following diagram illustrates the degradation cascade and the intervention points for stabilizers.
Figure 1: Mechanistic pathway of 3-(2-aminopropyl)phenol oxidation and specific stabilization intervention points.
Part 2: Formulation & Storage Guidelines
To maintain integrity >99% over extended periods, you must control four variables: pH, Oxygen, Light, and Metals .
Stability Factors Summary
| Variable | Critical Limit | Recommendation | Mechanism of Action |
| pH | < 6.0 | Maintain pH 3.0 – 5.0 using HCl or Acetate buffer. | Protonation of the amino group and phenol reduces electron density, inhibiting radical formation [1]. |
| Dissolved Oxygen | < 1 ppm | Sparge solvents with Nitrogen/Argon for 15 mins. | Removes the primary oxidant required for radical propagation. |
| Temperature | < 4°C | Store stock at -20°C; working solutions at 4°C. | Slows kinetic rate of radical coupling reactions. |
| Light | 0 Lux | Use amber glass vials wrapped in foil. | Prevents photo-excitation of the phenol ring (UV absorption). |
| Additives | N/A | 0.1% Ascorbic Acid + 0.05% EDTA. | Ascorbate acts as a sacrificial reductant; EDTA removes catalytic Fe/Cu ions [2]. |
Part 3: Step-by-Step Protocols
Protocol A: Preparation of an Oxidation-Resistant Stock Solution (10 mM)
Use this protocol for LC-MS standards or long-term storage.
Materials:
-
3-(2-aminopropyl)phenol hydrochloride[2]
-
Milli-Q Water (18.2 MΩ)
-
L-Ascorbic Acid (Analytical Grade)
-
Disodium EDTA
-
1M HCl[3]
-
Nitrogen gas source[4]
Procedure:
-
Solvent Degassing: Place 50 mL of Milli-Q water in a beaker. Bubble nitrogen gas through the water for 15 minutes using a glass dispersion tube.
-
Additive Dissolution: To the degassed water, add:
-
Ascorbic Acid: Final concentration 1 mg/mL (0.1% w/v).
-
EDTA: Final concentration 0.5 mg/mL (0.05% w/v).
-
Note: These additives sacrifice themselves to protect the phenol.
-
-
Acidification: Check pH. Adjust to pH 3.0 – 4.0 using 1M HCl. Do not use alkaline buffers.
-
Compound Addition: Weigh the 3-(2-aminopropyl)phenol and add to the solution. Vortex under a nitrogen blanket until dissolved.
-
Storage: Aliquot immediately into amber glass vials . Fill to the top to minimize headspace. Cap tightly and store at -20°C.
Protocol B: Rescue & Assessment of Discolored Samples
Use this flow to decide if a sample is salvageable.
Figure 2: Decision matrix for handling oxidized samples.
Part 4: Frequently Asked Questions (FAQ)
Q1: My solution turned pink after 24 hours at room temperature. Is it still usable?
-
Technical Answer: The pink color is characteristic of ortho-quinone formation (likely via a hydroxylated impurity intermediate). If the solution is clear (no precipitate), the actual molar loss of the parent compound might be negligible (<1%), as quinones have very high extinction coefficients (they are intensely colored even at trace levels).
-
Action: Run a check standard on HPLC. If the peak area is within 98% of the initial value, it may be used for non-critical qualitative work. For quantitative kinetics or biological assays, discard it . The quinones are electrophilic and can react with proteins, skewing bioassay results [3].
Q2: Can I use DMSO as a solvent?
-
Technical Answer: Yes, but with caution. DMSO is hygroscopic and can facilitate oxidation if not dry.
-
Recommendation: Use anhydrous DMSO (stored over molecular sieves). Do not store DMSO stock solutions for >1 month even at -20°C, as DMSO can act as an oxygen carrier under certain conditions. Acidified water/methanol (50:50) is often more stable for this specific compound.
Q3: Why do you recommend acidic pH? Doesn't that affect solubility?
-
Technical Answer: 3-(2-aminopropyl)phenol contains a basic amine. At acidic pH, the amine is protonated (
), which is the soluble salt form. More importantly, the phenol group ( ) remains protonated. Oxidation requires the loss of a proton and electron ( ). High pH promotes deprotonation ( ), which is electron-rich and vastly more susceptible to oxidation than the protonated phenol [1].
Q4: I cannot use Ascorbic Acid because it interferes with my assay. What is the alternative?
-
Technical Answer: If you cannot use chemical antioxidants:
-
Strict Deoxygenation: Use a glovebox or rigorous Schlenk line techniques.
-
Cryogenic Handling: Keep samples on dry ice during experiments.
-
Alternative Additive: Sodium Metabisulfite (
) is a potent alternative, though it is also a reducing agent.[4] If all redox-active agents are banned, pH control (pH < 4) is your only remaining chemical defense.
-
References
-
Wenk, J., & Canonica, S. (2012).[5] Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution.[5] Environmental Science & Technology, 46(10), 5455-5462.[5] [Link]
-
Giles, G. I., & Jacob, C. (2002). Reactive sulfur species: an emerging concept in oxidative stress. Biological Chemistry, 383(3-4), 375-388. [Link]
-
PubChem. (2025).[2][6] 3-(2-Aminopropyl)phenol Compound Summary. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(2-Aminopropyl)phenol hydrochloride | C9H14ClNO | CID 21932867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing of 3-Hydroxyamphetamine
Topic: Troubleshooting & Method Optimization for 3-Hydroxyamphetamine (Gepefrine) in RP-HPLC. Audience: Analytical Chemists, Method Developers, and QC Scientists. Status: [LIVE]
Introduction: The "Sticky" Metabolite
3-Hydroxyamphetamine (3-OH-Amph) presents a "perfect storm" for reverse-phase chromatography.[1] As a metabolite of amphetamine with an added phenolic hydroxyl group, it possesses amphoteric properties that wreak havoc on standard C18 silica columns.
If you are seeing asymmetry factors (
This guide abandons generic advice to provide a mechanistic, root-cause troubleshooting workflow.
Module 1: The Mechanism (Why is this happening?)
Q: Why does 3-hydroxyamphetamine tail when similar neutrals elute perfectly?
A: The tailing is rarely a column "failure" but rather a secondary retention mechanism.
At typical HPLC pH (2.5 – 7.0), 3-OH-Amph exists predominantly as a cation due to its primary amine (pKa
Instead of just partitioning into the hydrophobic C18 layer, your positively charged analyte is getting "stuck" on these negative surface charges via ion-exchange.
The Silanol Trap Visualization:
Figure 1: The dual-mechanism causing tailing.[1] The red arrow represents the unwanted ionic drag that delays the elution of the tail portion of the peak.
Module 2: Diagnostic Workflow
Q: How do I confirm the root cause before changing my method?
A: Use this self-validating diagnostic matrix. Perform these simple checks to isolate the variable.
| Symptom | Diagnostic Test | Result Interpretation | Root Cause |
| Constant Tailing | The Load Test: Inject 10x lower concentration. | Peak shape improves significantly. | Mass Overload (Langmuir Isotherm). |
| Peak shape remains bad . | Silanol Activity (Adsorption). | ||
| Broadening | The Flow Test: Reduce flow rate by 50%. | Efficiency ( | Kinetic Limit (Normal). |
| Efficiency does not improve. | Extra-Column Volume or Bed Collapse. | ||
| Tailing + Loss | The Chelation Test: Add 5mM EDTA to mobile phase. | Area increases, tailing reduces. | Metal Chelation (Phenolic interaction). |
Module 3: Mobile Phase Optimization (The "Soft" Fix)
Q: Can I fix this without buying a new column?
A: Yes, by dominating the equilibrium. You must either suppress the silanol ionization or mask the analyte's charge.
Strategy A: The "Chaotropic" Shield (Recommended for Standard C18) Add Triethylamine (TEA) .[2] TEA is a small, basic amine that saturates the active silanol sites, effectively "capping" them so your drug cannot interact.
-
Concentration: 5 – 10 mM.
-
Constraint: pH must be < 7.0 (TEA pKa is 10.7; it must be protonated to work).
Strategy B: The "Ion-Pairing" Mask
Add Trifluoroacetic Acid (TFA) .[1][2] TFA (
-
Concentration: 0.05% – 0.1% v/v.
-
Warning: TFA suppresses MS signal. If using LC-MS, use Formic Acid (weaker) or switch to High pH (see Module 4).[1]
Protocol: Preparation of Silanol-Blocking Mobile Phase
-
Measure: 900 mL HPLC-grade water.
-
Add: 1.0 mL Triethylamine (TEA).
-
Adjust: Titrate with Phosphoric Acid (
) to pH 3.0 ± 0.1 .-
Why pH 3.0? This suppresses silanol ionization (
) while keeping TEA protonated.[1]
-
-
Add Organic: Add the required Acetonitrile/Methanol volume.
-
Filter: 0.22 µm nylon filter (essential to remove precipitates from buffer salts).
Module 4: Stationary Phase Selection (The "Hard" Fix)
Q: My method requires pH 7.0. Which column should I use?
A: Standard silica dissolves at pH > 8.0 and has active silanols at pH 7.0. You must switch column technologies.
The Column Selection Decision Tree:
Figure 2: Logic flow for selecting the stationary phase based on pH constraints.[1]
Why High pH (Hybrid Columns) is the Ultimate Solution: At pH 11.0 , the amine group of 3-OH-Amph (pKa ~9.9) becomes deprotonated (neutral).
-
Result: No positive charge = No ion-exchange with silanols.[1]
-
Requirement: You must use a hybrid column (e.g., Waters XBridge, Agilent PLRP-S, or Gemini NX) that can withstand high pH without dissolving.
Module 5: System Factors (The Hidden Variables)
Q: I see tailing AND low recovery. Could it be the hardware?
A: Yes. 3-Hydroxyamphetamine contains a phenol group adjacent to an amine.[1] This structure can act as a chelating ligand for trace metals (Iron, Stainless Steel) in the column frits or LC tubing.
The Fix:
-
Passivation: Flush the system with 6N Nitric Acid (remove column first!) to remove rust/ions.
-
Add Chelation Suppressor: Add 5-10 µM EDTA or Medronic Acid to the mobile phase.
-
Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.
References & Authoritative Sources
-
McCalley, D. V. (2023).[3][4] Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications.[3] Link
-
Core Concept: Establishes the mechanism of mutual repulsion and silanol overloading for basic drugs.
-
-
Nagy, S., et al. (2019). Analysis of basic compounds in RP-HPLC: The effect of mobile phase pH and additives. Journal of Pharmaceutical and Biomedical Analysis.
-
Core Concept: Validates the use of TEA and high pH buffers for amphetamine derivatives.
-
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1]
-
PubChem. (2024). Compound Summary: Hydroxyamphetamine.[6][7][8] National Library of Medicine.[6] Link[1]
-
Core Concept: Source for pKa values (Amine ~9.9, Phenol ~10.1).
-
Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before clinical application.
Sources
- 1. N-hydroxy-3,4-methylenedioxyamphetamine | C10H13NO3 | CID 98528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. P-hydroxyamphetamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gepefrine - Wikipedia [en.wikipedia.org]
optimal storage conditions for 3-(2-aminopropyl)phenol hydrochloride powder
Technical Support Center: 3-(2-Aminopropyl)phenol Hydrochloride Powder
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for 3-(2-aminopropyl)phenol hydrochloride powder (CAS: 54779-56-5). Due to its chemical structure, featuring both a phenolic hydroxyl group and an aminopropyl side chain, this compound is susceptible to environmental factors that can compromise its integrity, purity, and experimental performance. Adherence to these guidelines is critical for ensuring reproducible and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 3-(2-aminopropyl)phenol hydrochloride.
Q1: What are the ideal short-term and long-term storage conditions for this powder?
The stability of 3-(2-aminopropyl)phenol hydrochloride is critically dependent on controlling its exposure to moisture, oxygen, and light. The following conditions are recommended:
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Lower temperatures slow down the rate of potential degradation reactions, particularly oxidation. While room temperature storage is sometimes mentioned, refrigerated or frozen conditions are superior for preserving long-term stability.[1][2] |
| Atmosphere | Inert Gas & Dry: Store in a desiccator with a desiccant (e.g., silica gel) or under a dry inert gas (Argon or Nitrogen). | The compound is hygroscopic and will readily absorb atmospheric moisture, leading to caking and promoting hydrolytic degradation.[3][4] The phenolic group is also susceptible to oxidation, which is accelerated by atmospheric oxygen. |
| Light | Protect from Light: Store in an amber glass vial or in a light-blocking secondary container. | Phenolic compounds can be photosensitive, and exposure to light, particularly UV, can catalyze oxidative degradation, often resulting in discoloration.[5] |
| Container | Tightly Sealed: Use a container with a secure, airtight seal. For frequent use, consider aliquoting into smaller vials. | Prevents the ingress of moisture and oxygen from the ambient environment.[3][6][7] Aliquoting minimizes repeated exposure of the bulk material to the atmosphere. |
Q2: Why is it so important to store this compound in a desiccator?
3-(2-aminopropyl)phenol hydrochloride is a salt that is hygroscopic, meaning it has a strong affinity for water and will actively absorb moisture from the air.[3][4] This presents two major experimental problems:
-
Inaccurate Weighing: The absorbed water adds mass, making it impossible to accurately weigh the active compound for solution preparation. This leads to concentrations that are lower than intended and compromises experimental reproducibility.
-
Chemical Degradation: The presence of water can accelerate degradation pathways, such as hydrolysis and oxidation, reducing the purity of the compound over time.[] A desiccator provides a low-humidity environment that is essential for protecting the compound's physical and chemical integrity.[4]
Q3: The powder has changed color from white/off-white to pink or brown. Is it still usable?
A color change is a primary visual indicator of chemical degradation. The phenol moiety in the molecule is highly susceptible to oxidation, which can form quinone-type species.[5] These resulting impurities are often highly colored.
-
Slight Tinge: A very faint color change may indicate minimal oxidation. While the material might still be suitable for non-critical applications, the purity is compromised.
-
Significant Discoloration (Pink, Brown, Black): This indicates substantial degradation. The material should be considered impure and is not recommended for use in quantitative or sensitive biological experiments, as the impurities could have unintended activities or interfere with assays. The best practice is to discard significantly discolored powder.
Q4: The powder has clumped together into a hard cake. How should I handle this?
Clumping or caking is a direct result of moisture absorption due to the compound's hygroscopic nature.[3][4] If you encounter this issue:
-
Do not heat the vial directly to dry it, as this can cause thermal degradation.[5]
-
You may attempt to gently break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glove box or under a stream of dry nitrogen) to access the powder.
-
Be aware that the material has been exposed to moisture, and its true weight is no longer just the compound itself. For accurate concentration work, it is highly recommended to use a fresh, free-flowing vial. If this is not possible, any results obtained should be interpreted with caution.
Q5: What are the main degradation pathways I should be aware of?
The primary degradation pathways for 3-(2-aminopropyl)phenol hydrochloride are driven by its chemical structure:
-
Oxidation: The phenol ring is electron-rich and can be easily oxidized by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities, leading to the formation of colored quinones and other degradation products.[5]
-
Photolytic Degradation: Exposure to UV and visible light can provide the energy to initiate and propagate oxidative reactions.[5]
-
Hydrolysis: While the hydrochloride salt is stable, prolonged exposure to moisture at non-neutral pH could potentially affect the compound, though oxidation is the more immediate concern.
Q6: Do I need to handle this compound under an inert atmosphere?
-
For Routine Weighing: Handling the powder quickly in a dry, draft-free area, and promptly resealing the container, is often sufficient for many applications.
-
For High-Purity Applications & Long-Term Storage: For applications requiring the highest purity and for preparing stock solutions intended for long-term storage, handling the powder in an inert atmosphere glove box is the gold standard.[9] This provides the best possible protection against both moisture and oxygen.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action & Prevention |
| Powder Discoloration (Pink, Yellow, Brown) | Oxidation: Exposure to atmospheric oxygen and/or light. | Action: Discard the material. Do not use for sensitive experiments.Prevention: Store powder under inert gas in a light-protected vial at -20°C. Minimize headspace in the vial. |
| Powder Clumping or Caking | Hygroscopicity: Absorption of moisture from the air. | Action: Use a fresh vial. If not possible, gently break up clumps in a dry environment. Note that weight will be inaccurate.Prevention: Always store in a desiccator. Equilibrate the container to ambient temperature before opening to prevent condensation. Work quickly when weighing. |
| Inconsistent Analytical Results (e.g., HPLC, LC-MS) | Degradation: Presence of impurities from oxidation or other pathways.Inaccurate Concentration: Water content from moisture absorption. | Action: Use a fresh vial of powder to prepare new solutions. Prepare solutions immediately before use.Prevention: Follow all optimal storage and handling protocols. Run a system suitability test with a freshly prepared standard. |
| Poor Solubility | Degradation: Degradation products may be less soluble.Incorrect Solvent/pH: The compound's solubility is pH-dependent. | Action: Verify the pH of your solvent. The hydrochloride salt should be soluble in aqueous buffers. Gentle sonication may help.Prevention: Ensure proper storage to prevent degradation. Use high-purity solvents. |
Section 3: Standard Operating Protocols
Protocol 3.1: Procedure for Weighing and Aliquoting Hygroscopic Powder
This protocol minimizes exposure to atmospheric moisture and oxygen.
-
Preparation: Place the sealed container of 3-(2-aminopropyl)phenol hydrochloride and all necessary tools (spatulas, weigh boats, new vials for aliquots) inside a desiccator and allow them to equilibrate for at least 30 minutes.
-
Temperature Equilibration: Remove the sealed primary container from cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for 1-2 hours. This is a critical step to prevent atmospheric moisture from condensing on the cold powder and container when opened.[1]
-
Weighing: Perform the weighing operation in an area with low humidity. If a glove box is not available, work quickly and efficiently.
-
Tare the balance with the weigh boat.
-
Briefly open the container, remove the desired amount of powder, and place it onto the weigh boat.
-
Immediately and tightly reseal the primary container.
-
-
Finalizing: Record the weight. If preparing a solution, add the weighed powder to the solvent immediately.
-
Storage: Return the primary container to the desiccator, and then place it back into its recommended long-term storage temperature.
Protocol 3.2: Procedure for Long-Term Storage Setup
-
Aliquotting: Upon receiving a new bottle, it is best practice to aliquot the bulk powder into smaller, single-use glass vials. This minimizes the number of times the primary stock is exposed to the environment. Perform this process in a low-humidity environment (e.g., a glove box).
-
Container Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and vial number.
-
Secondary Containment: Place the sealed aliquots inside a larger, labeled container.
-
Desiccation and Freezing: Place the secondary container inside a desiccator that is stored in a -20°C freezer. Ensure the desiccant material is active (e.g., blue silica gel beads, not pink).
Section 4: Visual Workflow Guides
Diagram 1: Quality Assessment Workflow
This decision tree guides the initial assessment of a container of 3-(2-aminopropyl)phenol hydrochloride.
Caption: Decision tree for quality assessment of the powder.
Diagram 2: Experimental Handling Workflow
This workflow outlines the critical steps from retrieving the compound to preparing a solution.
Sources
- 1. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 2. echemi.com [echemi.com]
- 3. tutorchase.com [tutorchase.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Gepefrine LC-MS/MS Technical Support Center: Matrix Effect Mitigation
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Ion Suppression in Gepefrine Analysis (Human Plasma/Urine)
Introduction: The Gepefrine Challenge
Welcome to the technical guide for Gepefrine analysis. As a sympathomimetic amine (3-(2-aminopropyl)phenol), Gepefrine presents a classic "perfect storm" for matrix effects (ME) in LC-MS/MS:
-
High Polarity (LogP ~1.4): It elutes early on standard C18 columns, often co-eluting with salts and unretained plasma components in the void volume.
-
Basic Functionality (pKa ~9.5): It interacts with residual silanols, causing peak tailing and requiring acidic mobile phases that can suppress negative mode ionization (though Gepefrine is typically analyzed in Positive ESI).
-
Low Molecular Weight (151.2 g/mol ): It falls into a mass range with high chemical background noise.
This guide moves beyond basic "dilute and shoot" advice. We will engineer a robust method by targeting the root causes of ion suppression: Phospholipids and Co-eluting Salts .
Module 1: Diagnosis – Do I Have a Matrix Effect?
User Question: "My calibration curves are non-linear at the lower end, and my internal standard response varies wildly between patient samples. Is this a matrix effect?"
Dr. Vance’s Diagnosis: Yes, this is a textbook signature of Matrix Effects (ME). Specifically, you are likely experiencing Ion Suppression caused by endogenous phospholipids competing for charge on the ESI droplet surface.
The Validation Protocol: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone using the PCI method.[1]
Step-by-Step PCI Protocol:
-
Setup: Use a T-connector after the analytical column but before the MS source.
-
Infusion: Syringe-pump a steady flow of Gepefrine standard (e.g., 100 ng/mL) at 5-10 µL/min into the T-connector.
-
Injection: Inject a blank extracted matrix sample (plasma/urine) via the LC.[2]
-
Observation: Monitor the baseline of the specific Gepefrine transition (m/z 152.1 → 107.1).
-
Result: Any dip in the constant baseline indicates ion suppression; a hump indicates enhancement. If your Gepefrine peak elutes during a "dip," you have a problem.
Visualizing the Workflow
Figure 1: Post-Column Infusion (PCI) setup for identifying matrix effect zones.
Module 2: Sample Preparation – The Root Cause Solution
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. It’s fast, but my sensitivity drops over time. Should I switch?"
Dr. Vance’s Insight: Stop using PPT for Gepefrine quantification. While PPT removes proteins, it leaves behind >90% of phospholipids (glycerophosphocholines). These lipids are "sticky" on C18 columns and often elute unpredictably in subsequent runs, causing "ghost" suppression.
The Solution: Mixed-Mode Cation Exchange (MCX) SPE Because Gepefrine is a base (amine), we can use charge-based retention to separate it from neutral lipids.
Protocol: MCX SPE for Gepefrine
| Step | Solvent/Action | Mechanism |
| 1. Condition | Methanol followed by Water | Activate sorbent. |
| 2. Load | Plasma diluted 1:1 with 2% Formic Acid | Acidify Gepefrine (Gepefrine-NH3+) to bind to the MCX sulfonate groups. |
| 3. Wash 1 | 2% Formic Acid in Water | Remove proteins/salts. Gepefrine stays locked by charge. |
| 4. Wash 2 (Critical) | 100% Methanol | The Lipid Kill Step. Removes neutral phospholipids. Gepefrine remains bound by ionic interaction. |
| 5. Elute | 5% Ammonia in Methanol | Neutralize the amine (remove charge), releasing Gepefrine from the sorbent. |
Why this works: The 100% organic wash (Step 4) is impossible in standard C18 SPE because it would wash away the drug. In MCX, the ionic bond holds the drug while you strip the matrix clean.
Module 3: Chromatography – Escaping the Void
User Question: "Gepefrine elutes at 0.8 minutes on my C18 column. Is this acceptable?"
Dr. Vance’s Insight:
No. The "Void Volume" (t0) is where salts and unretained matrix components elute. If your analyte is here, no amount of sample prep will save you from signal instability. You need to increase retention (
Column Selection Strategy
| Column Chemistry | Suitability for Gepefrine | Technical Notes |
| Standard C18 | Poor | Low retention for polar amines. Requires ion-pairing agents (messy). |
| Pentafluorophenyl (PFP) | Excellent | "Fluorine-Polar" interactions and Pi-Pi bonding with Gepefrine's phenol ring provide superior retention and selectivity vs. C18. |
| HILIC (Silica/Amide) | Good | Retains polar compounds well. Elutes salts after the analyte. Warning: Requires long equilibration times. |
Recommendation: Switch to a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100mm, 2.7 µm). Use a mobile phase of Water/Methanol with 0.1% Formic Acid. The PFP phase will pull Gepefrine away from the solvent front.
Module 4: Internal Standards – The Ultimate Correction
User Question: "Can I use Etilefrine as an internal standard? It looks similar."
Dr. Vance’s Insight: Avoid analog Internal Standards if possible. While Etilefrine is structurally similar, it will not co-elute perfectly with Gepefrine. Therefore, if a matrix suppression zone shifts slightly (e.g., between patients), the IS and the Analyte will experience different suppression levels.
The Gold Standard: Gepefrine-d3 (Deuterated) or Gepefrine-13C .
-
Why: A Stable Isotope Labeled (SIL) IS has identical physicochemical properties. It co-elutes exactly with Gepefrine.
-
The Result: If the matrix suppresses Gepefrine by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.
Summary: The Gepefrine Troubleshooting Decision Tree
Follow this logic flow to resolve instability issues.
Figure 2: Logical decision tree for troubleshooting Gepefrine bioanalysis.
References & Regulatory Grounding
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[3][4] (2022).[3][4][5] Defines requirements for matrix effect assessment (Section 3.2.5) and the use of Internal Standards.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry (2003).[6][7] The seminal paper establishing the quantitative "Matrix Factor" calculation.
-
Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007).[4] Detailed comparison of PPT vs. SPE for phospholipid removal.
-
PubChem. Gepefrine Compound Summary. National Library of Medicine. Provides physicochemical data (pKa, LogP) essential for method development.
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Gepefrine | C9H13NO | CID 219105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Gepefrine Tartrate and Gepefrine Hydrochloride for Drug Development Professionals
Abstract
The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's physicochemical properties, manufacturability, stability, and, ultimately, its bioactivity.[1][2] Gepefrine, a sympathomimetic amine used as a pressor agent, can be formulated in various salt forms, with the tartrate and hydrochloride salts being common candidates.[3][4][5] This guide provides a comprehensive comparison of Gepefrine tartrate and Gepefrine hydrochloride, offering a framework for researchers to evaluate and select the optimal salt form. We will delve into the molecular and physicochemical distinctions, outline a rigorous experimental workflow for bioactivity assessment, provide detailed protocols, and discuss the interpretation of comparative data.
Introduction: The Critical Role of the Counter-Ion
Gepefrine, or (S)-3-(2-aminopropyl)phenol, is a sympathomimetic agent that exerts its effects by stimulating adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.[3][6] Like many amine-containing active pharmaceutical ingredients (APIs), Gepefrine is typically formulated as a salt to enhance properties like solubility and stability.[7][8][9] The choice between a tartrate and a hydrochloride counter-ion is not trivial; it can significantly alter the drug's performance from the benchtop to the clinical setting.[1][10]
The hydrochloride salt is formed with a small, simple inorganic anion (Cl-), while the tartrate salt utilizes a larger, more complex organic anion ((CH(OH)COO)₂²⁻). These differences in size, charge, and chemical nature of the counter-ion directly impact the crystal lattice energy, solvation properties, and ultimately, the biopharmaceutical behavior of the Gepefrine molecule.[1] This guide will equip researchers with the foundational knowledge and practical methodologies to make an evidence-based decision between these two salt forms.
Molecular and Physicochemical Profile: A Tale of Two Salts
The first step in comparing the two salt forms is to understand their fundamental physicochemical differences. The counter-ion influences properties that are direct precursors to bioactivity, such as solubility and dissolution rate.[8][10]
| Property | Gepefrine Tartrate | Gepefrine Hydrochloride | Rationale for Impact |
| Molecular Formula | C₁₃H₁₉NO₇[5] | C₉H₁₄ClNO[4] | The addition of tartaric acid results in a different molecular formula. |
| Molecular Weight | 301.29 g/mol [5] | 187.66 g/mol [4] | The larger tartrate counter-ion significantly increases the molecular weight. |
| Predicted Solubility | Potentially higher due to the multiple hydroxyl and carboxyl groups on the tartrate ion, which can form hydrogen bonds with water. | Generally good, as hydrochlorides of amines are typically water-soluble. | The polarity and hydrogen bonding capacity of the counter-ion are key determinants of aqueous solubility.[1] |
| Predicted Stability | May be more susceptible to degradation if the tartrate counter-ion acts as a catalyst. However, it can also form more stable crystal lattices. | Often exhibits high chemical stability. | The nature of the salt can influence susceptibility to oxidation, hydrolysis, and other degradation pathways.[10] |
| Hygroscopicity | The presence of polar groups on the tartrate may increase water uptake from the atmosphere. | Generally less hygroscopic than more complex organic salts, but still a factor to be evaluated. | Hygroscopicity affects handling, manufacturing, and the stability of the final dosage form.[1] |
Experimental Framework for Bioactivity Comparison
A multi-tiered approach is essential for a comprehensive comparison. This workflow progresses from fundamental physicochemical tests to complex in vivo models, ensuring that each step informs the next.
Caption: Tiered experimental workflow for comparing Gepefrine salt forms.
Detailed Experimental Protocols
Tier 1: Physicochemical and In Vitro Analysis
A. Equilibrium Solubility Studies
-
Objective: To determine the equilibrium solubility of Gepefrine tartrate and hydrochloride in physiologically relevant media.
-
Protocol:
-
Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid, fasted), and pH 6.8 (simulated intestinal fluid, fed).
-
Add an excess amount of each salt form to separate vials containing each buffer.
-
Rotate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Withdraw samples at various time points (e.g., 4, 8, 24, 48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of dissolved Gepefrine using a validated HPLC-UV method.
-
-
Rationale: Differences in solubility directly impact the dissolution rate and the amount of drug available for absorption, which is a prerequisite for bioactivity.[7][9]
B. Alpha-Adrenergic Receptor Binding Assay
-
Objective: To compare the binding affinity of the two salt forms to the primary molecular target, the α-adrenergic receptor.
-
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line recombinantly expressing the human α1-adrenergic receptor.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and increasing concentrations of either Gepefrine tartrate or Gepefrine hydrochloride.
-
Incubation: Allow the reaction to proceed at room temperature for 60-90 minutes.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each salt form.
-
-
Rationale: This assay determines if the counter-ion affects the direct interaction between Gepefrine and its receptor. While unlikely to be different as the API is the same, it is a crucial validation step.[11]
C. Cell-Based Functional Assay (Intracellular Calcium Mobilization)
-
Objective: To measure the functional consequence of receptor binding by assessing downstream signaling.
-
Protocol:
-
Cell Culture: Plate cells expressing the α1-adrenergic receptor (e.g., HEK293 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of Gepefrine tartrate or hydrochloride to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The activation of the Gq-coupled α1-receptor will lead to an increase in intracellular calcium, causing a fluorescent signal.
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ (concentration that produces 50% of the maximal response) for each salt form.
-
-
Rationale: This assay moves beyond simple binding to measure the actual cellular response, providing a more direct measure of bioactivity.[12]
Caption: Simplified α1-adrenergic receptor signaling pathway.
Tier 2: In Vivo Pharmacodynamic Assessment
A. In Vivo Cardiovascular Model in Rodents
-
Objective: To compare the effects of orally administered Gepefrine tartrate and hydrochloride on blood pressure and heart rate in a living system.
-
Protocol:
-
Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats.[13][14]
-
Instrumentation: Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. This minimizes stress-induced artifacts.
-
Dosing: Administer equimolar doses of Gepefrine tartrate and Gepefrine hydrochloride via oral gavage. A vehicle control group must be included.
-
Data Collection: Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously, starting from a baseline period before dosing up to several hours post-dosing.
-
Data Analysis: Calculate the change from baseline for each parameter. Determine the maximum response (Emax) and the area under the effect curve (AUEC) for each salt form and compare them statistically.
-
-
Rationale: This is the definitive test of bioactivity, integrating absorption, distribution, metabolism, and excretion (ADME) with the pharmacodynamic response at the target organ system.[15][16] It directly addresses the primary therapeutic effect of Gepefrine.
Data Interpretation and Expected Outcomes
The collective data will allow for a robust comparison. Below is a table illustrating hypothetical outcomes and their interpretation.
| Experiment | Hypothetical Outcome | Interpretation |
| Solubility | Tartrate form shows 2-fold higher solubility in pH 4.5 and 6.8 buffers. | The tartrate salt may have a faster dissolution rate in the intestine, potentially leading to faster and more complete absorption. |
| Receptor Binding | Ki values are nearly identical (e.g., 15.2 nM for tartrate vs. 15.5 nM for hydrochloride). | As expected, the counter-ion does not interfere with the API's ability to bind to its receptor. |
| Functional Assay | EC₅₀ values are similar (e.g., 45.8 nM for tartrate vs. 48.1 nM for hydrochloride). | Both salt forms exhibit the same intrinsic potency at the cellular level once the drug is in solution. |
| In Vivo Model | Oral administration of the tartrate salt leads to a significantly higher peak increase in blood pressure and a greater AUEC compared to the hydrochloride salt at an equimolar dose. | The superior solubility and dissolution of the tartrate salt likely resulted in enhanced bioavailability, leading to a more pronounced pharmacodynamic effect in vivo. |
Conclusion
The selection between Gepefrine tartrate and Gepefrine hydrochloride should be driven by empirical data. While in vitro binding and functional assays may show no difference, the physicochemical properties imparted by the counter-ion can lead to significant disparities in in vivo bioactivity. A higher solubility and faster dissolution, as might be expected from the tartrate salt, often translates to improved bioavailability and a more robust therapeutic effect.[10] The experimental framework provided here offers a comprehensive, logical, and scientifically rigorous path to identifying the optimal salt form of Gepefrine for further clinical development, ultimately ensuring a safer and more effective product.
References
- MedchemExpress.
- Dr.Oracle.
- Wikipedia.
- YouTube. Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
- Pharmaceutical Technology. Salt Selection in Drug Development.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- Benchchem. Validation of 3-(2-Aminopropyl)
- MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
- PubChem. Gepefrine hydrochloride | C9H14ClNO | CID 68434679.
- Pharmaron. Cardiovascular and Metabolic Diseases Animal Models.
- PubChem.
- Cardiomedex. In vivo models.
- PMC. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review.
- MDPI.
- PMC. Cardiovascular disease models: A game changing paradigm in drug discovery and screening.
- WuXi Biology. Cardiovascular Diseases Models.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gepefrine hydrochloride | C9H14ClNO | CID 68434679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gepefrine tartrate | C13H19NO7 | CID 76969526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaron.com [pharmaron.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. cardiomedex.com [cardiomedex.com]
- 16. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
NMR spectrum analysis of 3-(2-aminopropyl)phenol hydrochloride
<_ A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-aminopropyl)phenol Hydrochloride: An NMR-Centric Comparative Analysis
Executive Summary
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, technically-grounded analysis of 3-(2-aminopropyl)phenol hydrochloride, a key chemical entity. Moving beyond a simple recitation of data, this document offers a comparative analysis, positioning Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation while strategically integrating orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for a comprehensive characterization. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the analytical choices, ensuring a robust and self-validating approach to quality control.
Introduction: The Analytical Imperative for 3-(2-aminopropyl)phenol Hydrochloride
3-(2-aminopropyl)phenol, also known as α-Methyl-m-tyramine, is a phenethylamine derivative with documented biological activity.[1][2] Its hydrochloride salt is a common form for handling and formulation.[3] The precise arrangement of the aminopropyl chain on the phenol ring, along with its purity profile, dictates its chemical and pharmacological properties. Therefore, a rigorous analytical strategy is not merely a procedural step but a fundamental requirement for its application in research and development. While various analytical techniques contribute to its characterization, NMR spectroscopy provides the most definitive and detailed structural information.
Part A: Foundational Analysis via 1D NMR Spectroscopy
One-dimensional NMR serves as the initial and most crucial step in the structural verification of 3-(2-aminopropyl)phenol hydrochloride.
Predicted ¹H NMR Spectral Features
Before any experiment, a theoretical analysis of the structure allows us to predict the expected ¹H NMR spectrum. The molecule has distinct proton environments:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns are dictated by their positions relative to the two substituents.
-
Aliphatic Protons: The protons of the aminopropyl side chain (CH, CH₂, and CH₃) will be in the upfield region. The CH group will be a multiplet due to coupling with both the CH₂ and CH₃ groups. The CH₂ will be a multiplet, and the CH₃ will be a doublet.
-
Exchangeable Protons: The phenolic -OH and the aminium -NH₃⁺ protons will also be present. Their chemical shifts can be variable and they often appear as broad signals.[4]
Experimental Protocol: ¹H NMR Acquisition
Causality Behind Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for amine hydrochlorides.[5][6] Its polarity effectively dissolves the salt, and its ability to form hydrogen bonds helps to resolve the -OH and -NH₃⁺ proton signals, which might otherwise exchange too rapidly or be too broad to observe in solvents like CDCl₃. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm.[7]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as δ 0.00 ppm for referencing the chemical shifts.[8]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(2-aminopropyl)phenol hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Spectrometer Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters: Utilize a standard single-pulse experiment. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
D₂O Shake: To confirm the assignment of the -OH and -NH₃⁺ peaks, a "D₂O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[4]
Data Interpretation: An Exemplary ¹H NMR Spectrum
The following table summarizes the expected ¹H NMR spectral data for 3-(2-aminopropyl)phenol hydrochloride in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.4 | Broad Singlet | 1H | Phenolic -OH |
| ~8.1 | Broad Singlet | 3H | Aminium -NH₃⁺ |
| ~7.1 | Triplet | 1H | Aromatic C₅-H |
| ~6.7 | Multiplet | 3H | Aromatic C₂, C₄, C₆-H |
| ~3.4 | Multiplet | 1H | C₈-H (CH) |
| ~2.8 | Multiplet | 2H | C₇-H (CH₂) |
| ~1.1 | Doublet | 3H | C₉-H (CH₃) |
Workflow for 1D NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Part B: Unambiguous Assignment with Advanced NMR
While ¹H NMR provides a foundational fingerprint, complex molecules or those with overlapping signals necessitate more advanced techniques for complete and unambiguous structural confirmation.[9]
¹³C and DEPT NMR Analysis
The Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[10] However, a standard broadband-decoupled ¹³C spectrum does not distinguish between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is employed to resolve this ambiguity.[11][12] Specifically, a DEPT-135 experiment is highly informative: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra.[13][14][15]
Step-by-Step Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
¹³C Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. This will show signals for all unique carbon atoms in the molecule.
-
DEPT-135 Acquisition: Run a DEPT-135 pulse sequence. This experiment is crucial for differentiating methylene (CH₂) carbons from methine (CH) and methyl (CH₃) carbons.[14]
Expected ¹³C and DEPT-135 Data:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~157 | Absent | C₃ (C-OH) |
| ~141 | Absent | C₁ (C-Alkyl) |
| ~130 | Positive | C₅ |
| ~118 | Positive | C₆ |
| ~115 | Positive | C₄ |
| ~114 | Positive | C₂ |
| ~48 | Positive | C₈ (CH) |
| ~42 | Negative | C₇ (CH₂) |
| ~18 | Positive | C₉ (CH₃) |
2D NMR for Connectivity Mapping (COSY & HSQC)
The Rationale: Two-dimensional NMR experiments are powerful tools for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[16][17] It is invaluable for tracing out the proton spin systems, for instance, confirming the connectivity of the entire aminopropyl side chain (CH₃ to CH to CH₂).
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[18][19][20][21] This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.
Expected Correlations:
-
COSY: Cross-peaks will be observed between the C₉-H₃ and C₈-H, and between the C₈-H and C₇-H₂ protons, confirming the propyl chain sequence. Correlations among the aromatic protons will also be visible.
-
HSQC: A cross-peak will appear for each protonated carbon, connecting its ¹H chemical shift to its ¹³C chemical shift (e.g., the proton at δ ~1.1 ppm will show a correlation to the carbon at δ ~18 ppm).
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for NMR-based structural elucidation.
Part C: A Comparative Guide - NMR vs. Orthogonal Techniques
While NMR is unparalleled for structural elucidation, a comprehensive quality control strategy incorporates orthogonal techniques that provide complementary information, particularly regarding purity and molecular mass.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for separating and quantifying impurities.[22]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A UV detector is commonly used for phenolic compounds due to their strong chromophore.[23][24]
-
Strengths: Excellent for quantifying the purity of the main component and detecting related substances and degradation products, even at very low levels (e.g., reporting thresholds of 0.05% as per ICH guidelines).[22]
-
Limitations: Provides no definitive structural information on its own. Retention time is not a unique identifier.
Exemplary HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[25]
-
Detection: UV detection at a wavelength where the phenol ring absorbs strongly (e.g., 275 nm).[22]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.[22]
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to confirm the molecular weight of the compound and can help in identifying unknown impurities.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Strengths: Provides a highly accurate molecular weight, confirming the elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.
-
Limitations: Isomer differentiation can be difficult or impossible without chromatographic separation (LC-MS). Does not provide detailed connectivity information like NMR.
Expected MS Data (ESI+): The molecular ion peak [M+H]⁺ for the free base (C₉H₁₃NO) would be observed at an m/z of approximately 152.11.
Comparative Summary of Analytical Techniques
| Technique | Primary Information | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed Molecular Structure & Connectivity | Unambiguous structure elucidation, identification of isomers, quantitative analysis (qNMR). | Lower sensitivity compared to MS, can be complex for mixtures. |
| HPLC-UV | Purity & Quantification | High precision for purity assessment, separation of complex mixtures, robust and widely available. | Provides limited structural information, co-elution can be an issue. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | Extremely high sensitivity, accurate mass measurement, structural clues from fragmentation. | Difficulty in distinguishing isomers, ionization efficiency can vary. |
Conclusion: An Integrated and Self-Validating Analytical Strategy
The structural elucidation and quality assessment of 3-(2-aminopropyl)phenol hydrochloride demand an integrated analytical approach. NMR spectroscopy, through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments, stands as the definitive tool for unambiguous structural confirmation. Its findings are then corroborated and complemented by orthogonal techniques. HPLC provides robust quantitative data on purity and impurity profiles, while Mass Spectrometry offers an accurate confirmation of the molecular weight. By employing this multi-technique, self-validating system, researchers and drug developers can ensure the identity, purity, and quality of their materials with the highest degree of scientific confidence.
References
- BenchChem. (2025). Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
-
OChem Palace. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- MilliporeSigma. NMR Solvents.
- University of Victoria. (2017).
- NC State University Libraries. DEPT 13C NMR Spectroscopy.
- Nanalysis. (2015). DEPT: A tool for 13C peak assignments.
-
Bruker. (2024). DEPT 135 Acquisition & Processing. [Link]
- Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy.
- University of Calgary. COSY.
- MedChemExpress. 3-(2-Aminopropyl)phenol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 102551, 3-(2-Aminopropyl)phenol.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. 1H proton nmr spectrum of phenol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21932867, 3-(2-Aminopropyl)phenol hydrochloride.
- Oregon St
- University of Wisconsin-Madison. Notes on NMR Solvents.
- Magritek. (2015). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
- HELIX Chromatography. HPLC Methods for analysis of Phenol.
- Scientific Research Publishing. (2017).
- Google Patents. (2021). HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminopropyl)phenol hydrochloride | C9H14ClNO | CID 21932867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. omicsonline.org [omicsonline.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. COSY [chem.ch.huji.ac.il]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. helixchrom.com [helixchrom.com]
- 24. scirp.org [scirp.org]
- 25. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to FTIR Spectral Interpretation of 3-(2-aminopropyl)phenol HCl
Introduction: Beyond the Spectrum
In the landscape of pharmaceutical development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. It is rapid, non-destructive, and provides a unique chemical "fingerprint" of a substance. This guide focuses on the nuanced interpretation of the FTIR spectrum of 3-(2-aminopropyl)phenol hydrochloride (HCl), a compound of interest for its structural relation to biologically active phenethylamines.
As researchers, our goal is not merely to collect a spectrum but to interrogate it. We must understand how the molecule's architecture—its functional groups, their electronic environment, and intermolecular forces—translates into the vibrational story told by the FTIR spectrum. This guide moves beyond a simple peak-list. It provides a causal framework for interpreting the spectrum of 3-(2-aminopropyl)phenol HCl, compares it with structurally relevant alternatives, and presents a robust protocol for acquiring high-quality data.
Molecular Architecture: Deconstructing 3-(2-aminopropyl)phenol HCl
Before approaching the spectrum, a thorough analysis of the molecule's structure is paramount. The presence of the hydrochloride salt is a critical feature that profoundly influences the expected spectral features, particularly of the amine group.
The key functional groups are:
-
Phenolic Hydroxyl (-OH): A hydroxyl group directly attached to an aromatic ring.
-
Primary Ammonium (-NH3+): The primary amine of the aminopropyl side chain is protonated by hydrochloric acid, forming a primary ammonium salt. This is a crucial distinction from a free primary amine (-NH2).
-
Aromatic Ring (meta-substituted): A benzene ring with substituents at the 1 and 3 positions.
-
Alkyl Chain (-CH2-, -CH-, -CH3): The propyl side chain connecting the amine and the aromatic ring.
The interplay of these groups dictates the final spectrum.
Figure 1: Molecular structure of 3-(2-aminopropyl)phenol HCl with key functional groups highlighted.
Predicted FTIR Spectrum: A Guided Interpretation
An experimental spectrum for this specific salt is not widely published. However, we can construct a highly accurate predicted spectrum by analyzing the vibrational modes of its constituent functional groups.[1]
The High Wavenumber Region (>2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (O, N, C).
-
O-H Stretch (Phenol): Expect a very broad, strong absorption band between 3550-3200 cm⁻¹ .[2][3][4] The breadth is a direct consequence of strong intermolecular hydrogen bonding between the phenolic -OH groups.[2][3]
-
N-H Stretch (Primary Ammonium): Unlike a free primary amine which shows two distinct peaks, the -NH3+ group gives rise to a broad, strong, and complex absorption band from 3200-2800 cm⁻¹ . This band often appears as a "lumpy" shoulder on the C-H stretching bands and is a hallmark of an amine salt.
-
C-H Stretch (Aromatic): Aromatic C-H stretches appear as weaker, sharper peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6] Their presence is a clear indicator of the aromatic ring.
-
C-H Stretch (Alkyl): Aliphatic C-H stretches from the propyl chain will show strong, sharp absorptions just below 3000 cm⁻¹, generally between 2960-2850 cm⁻¹ .[7]
The Double Bond & Fingerprint Regions (2000-650 cm⁻¹)
This region contains a wealth of information from bending vibrations and skeletal vibrations of the molecule.
-
N-H Bending (Primary Ammonium): The ammonium group exhibits a characteristic asymmetric bending vibration around 1600-1575 cm⁻¹ and a symmetric bending vibration near 1500 cm⁻¹ . These are often medium to strong in intensity.
-
C=C Stretching (Aromatic): Aromatic ring "breathing" modes produce a series of medium to strong absorptions, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[5]
-
C-H Bending (Alkyl): Bending vibrations for the -CH3 and -CH2- groups will appear in the 1470-1370 cm⁻¹ range.
-
C-O Stretching (Phenol): The C-O stretch in phenols is typically strong and found at a higher wavenumber than in aliphatic alcohols, appearing around 1260-1180 cm⁻¹ .[3]
-
C-H Out-of-Plane (OOP) Bending (Aromatic): This is a highly diagnostic region. For a meta-disubstituted (1,3-disubstituted) ring, two strong bands are expected: one between 810-750 cm⁻¹ and another between 710-690 cm⁻¹ .[6] This pattern is key to distinguishing it from its ortho and para isomers.
Comparative Analysis: Distinguishing 3-(2-aminopropyl)phenol HCl from Alternatives
The true power of FTIR lies in its ability to differentiate between closely related structures. Let's compare the expected spectrum of our target molecule with three alternatives: Phenol, 2-Phenylethylamine, and the regioisomer 4-(2-aminopropyl)phenol HCl.
| Vibrational Mode | 3-(2-aminopropyl)phenol HCl | Phenol | 2-Phenylethylamine (Free Base) | 4-(2-aminopropyl)phenol HCl | Key Differentiating Feature |
| O-H Stretch | Strong, Broad (3550-3200 cm⁻¹) | Strong, Broad (3550-3200 cm⁻¹)[3] | Absent | Strong, Broad (3550-3200 cm⁻¹) | Presence/Absence of the -OH group. |
| N-H Stretch | Broad, Strong (-NH3+) (3200-2800 cm⁻¹) | Absent | Two Medium Peaks (-NH2) (3400-3250 cm⁻¹)[8] | Broad, Strong (-NH3+) (3200-2800 cm⁻¹) | The broad ammonium salt absorption vs. the two distinct peaks of a primary amine. |
| Aromatic C-H Stretch | Medium (3100-3000 cm⁻¹) | Medium (3100-3000 cm⁻¹)[3] | Medium (3100-3000 cm⁻¹)[2] | Medium (3100-3000 cm⁻¹) | Present in all, not a primary differentiator. |
| Aliphatic C-H Stretch | Strong (2960-2850 cm⁻¹) | Absent | Strong (2960-2850 cm⁻¹) | Strong (2960-2850 cm⁻¹) | Presence/Absence of the alkyl side chain. |
| N-H Bend | Medium (-NH3+) (~1600 & ~1500 cm⁻¹) | Absent | Medium (-NH2) (1650-1580 cm⁻¹)[8] | Medium (-NH3+) (~1600 & ~1500 cm⁻¹) | Position and nature of the bend (ammonium vs. amine). |
| Aromatic C=C Stretch | Medium (~1600 & ~1470 cm⁻¹) | Medium (~1600 & ~1470 cm⁻¹)[3] | Medium (~1600 & ~1470 cm⁻¹) | Medium (~1600 & ~1470 cm⁻¹) | Present in all, subtle differences. |
| Aromatic C-H OOP Bend | Meta-pattern: ~780 & ~690 cm⁻¹ [6] | Mono-pattern: ~750 & ~690 cm⁻¹ | Mono-pattern: ~740 & ~700 cm⁻¹ | Para-pattern: Strong band at 840-810 cm⁻¹ | This is the most critical region for distinguishing isomers. |
Analysis:
-
vs. Phenol: 3-(2-aminopropyl)phenol HCl is easily distinguished by the presence of strong aliphatic C-H stretches and the characteristic broad ammonium N-H absorptions.
-
vs. 2-Phenylethylamine: The most striking difference is in the N-H stretching region. The hydrochloride salt shows a broad ammonium absorption, while the free base amine shows two sharper peaks.[8] Furthermore, the target molecule has the phenolic -OH stretch and the C-O stretch, which are absent in 2-phenylethylamine.
-
vs. 4-(2-aminopropyl)phenol HCl: These two isomers will have very similar spectra in the functional group region. The definitive difference lies in the C-H out-of-plane (OOP) bending region. The meta substitution of 3-(2-aminopropyl)phenol HCl gives a distinct two-band pattern, whereas the para substitution of the alternative would produce a single, strong absorption band at a higher wavenumber (typically 840-810 cm⁻¹). This "fingerprint" difference is conclusive.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the spectrum is entirely dependent on meticulous sample preparation. For a solid crystalline sample like 3-(2-aminopropyl)phenol HCl, the Potassium Bromide (KBr) pellet method is standard.
Causality: KBr is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and becomes a clear, glass-like pellet under high pressure, providing an ideal matrix for the sample.[5][7]
Critical Consideration - Moisture: Both KBr and hydrochloride salts can be hygroscopic. Water has a strong, broad O-H stretch and a bending mode around 1640 cm⁻¹, which can obscure key sample peaks. Therefore, rigorous exclusion of moisture is non-negotiable.[8]
Step-by-Step KBr Pellet Preparation
-
Drying: Place spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours to remove adsorbed water. Also, gently warm the mortar, pestle, and die set under a heat lamp or in a low-temperature oven.[8] Allow all components to cool to room temperature in a desiccator before use.
-
Sample Concentration: Weigh approximately 1-2 mg of the 3-(2-aminopropyl)phenol HCl sample and 150-200 mg of the dried KBr. The target sample concentration is ~0.5-1.0%.[9] Too high a concentration will cause total absorption (flat-topped peaks).
-
Grinding & Mixing: First, grind the 1-2 mg of the crystalline sample in an agate mortar until it is a fine, glossy powder. This is crucial to reduce light scattering (the Christiansen effect).[8] Then, add the dried KBr and mix gently but thoroughly for about a minute to ensure uniform dispersion. Avoid excessively long grinding times which can increase moisture absorption.
-
Pellet Pressing:
-
Quickly transfer a small amount of the mixture to the pellet die.
-
Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air, which can cause cloudy pellets.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 metric tons) for 2-3 minutes.[10]
-
Carefully release the pressure and extract the die.
-
-
Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, excessive moisture, or trapped air and will yield a poor-quality spectrum.
-
Analysis: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty spectrometer first, then collect the sample spectrum.
Logical Workflow for Spectral Interpretation
A systematic approach is key to avoiding misinterpretation. The following workflow ensures all spectral features are considered in context.
Figure 2: A systematic workflow for the FTIR analysis of 3-(2-aminopropyl)phenol HCl.
Conclusion
The FTIR spectrum of 3-(2-aminopropyl)phenol HCl is rich with information, but its correct interpretation hinges on a foundational understanding of the molecule's structure, particularly the presence of the ammonium salt. The key identifiers are the simultaneous presence of a broad phenolic -OH stretch, a broad and complex ammonium -NH3+ stretch, and the highly diagnostic out-of-plane bending pattern characteristic of meta-substitution. By comparing these features against logical alternatives and employing a rigorous experimental technique, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this compound, ensuring the integrity of their downstream applications.
References
- University of Michigan Department of Chemistry. (n.d.). IR: amines.
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 15, 2026, from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 15, 2026, from [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved February 15, 2026, from [Link]
-
Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved February 15, 2026, from [Link]
- University of Michigan Department of Chemistry. (n.d.). IR: aromatics.
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylethylamine. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Doménech-Carbó, A., et al. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Retrieved February 15, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]
- BenchChem. (n.d.). Spectroscopic and Pharmacological Profile of 3-(2-Aminopropyl)phenol: A Technical Guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rjpn.org [rjpn.org]
- 5. shimadzu.com [shimadzu.com]
- 6. A13402.AD [thermofisher.com]
- 7. jascoinc.com [jascoinc.com]
- 8. kinteksolution.com [kinteksolution.com]
- 9. helsinki.fi [helsinki.fi]
- 10. youtube.com [youtube.com]
QC Criteria for Gepefrine Hydrochloride Research Grade Materials
Executive Summary & Strategic Context
Gepefrine Hydrochloride (3-(2-aminopropyl)phenol hydrochloride) is a sympathomimetic amine structurally related to etilefrine and amphetamine derivatives. Unlike common bulk reagents, research-grade Gepefrine HCl requires rigorous Quality Control (QC) to ensure the reproducibility of physiological data, particularly in adrenergic receptor binding assays and placental perfusion studies.
This guide moves beyond basic "Certificate of Analysis" (CoA) reading. It establishes a self-validating QC framework designed for researchers who must verify material integrity before committing to expensive in vivo or in vitro campaigns. We compare high-purity research-grade material against standard bulk alternatives to highlight where "good enough" fails.
Comparative Specification Guide
The following table contrasts the rigorous criteria required for High-Fidelity Research Grade material against standard Bulk/Industrial Grade options.
Table 1: Performance-Based QC Specifications
| Parameter | Research Grade (High-Fidelity) | Bulk / Industrial Grade | Impact on Research Data |
| Assay (HPLC) | ≥ 99.0% (dried basis) | ≥ 95.0% | Lower purity introduces undefined peaks that may act as partial agonists/antagonists. |
| Chiral Purity | ≥ 99.5% ee (if S-isomer specified)Racemic: 50:50 ± 2% | Not specified / Variable | The (S)-enantiomer is often the active pressor. Enantiomeric drift alters potency by orders of magnitude. |
| Appearance | White to off-white crystalline powder | Beige/Yellowish powder | Coloration indicates oxidation of the phenol moiety (quinone formation), leading to cytotoxicity. |
| Solubility | Clear, colorless in Water/Ethanol (50 mg/mL) | Turbid or faint yellow | Particulates interfere with microfluidics and optical density readings. |
| Water (KF) | ≤ 1.0% | ≤ 5.0% | Excess water accelerates hydrolytic degradation and alters molarity calculations. |
| Major Impurity | ≤ 0.10% (Individual) | ≤ 1.0% | High impurity levels can trigger off-target adrenergic effects. |
Critical Impurity Profiling
Understanding what contaminates Gepefrine is as important as the purity figure itself. Due to its synthesis (often reductive amination), three specific impurity classes must be monitored:
-
Ketone Intermediates: 1-(3-hydroxyphenyl)-2-propanone. Incomplete reduction leads to this reactive impurity, which can form Schiff bases with proteins in culture.
-
Positional Isomers: 2-hydroxy or 4-hydroxy analogs. These have vastly different receptor binding profiles (e.g., 4-hydroxy is akin to pholedrine).
-
Oxidative Dimers: Phenolic coupling products formed during improper storage (exposure to light/air).
Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal system suitability checks to ensure the data is reliable.
Protocol A: Stability-Indicating RP-HPLC Method
Purpose: To quantify Gepefrine content and separate degradation products.
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric acid). Acidic pH is critical to protonate the amine and prevent peak tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 End-capped (e.g., 4.6 x 250 mm, 5 µm). End-capping reduces silanol interactions.
Methodology:
-
Equilibration: Run 90% A / 10% B Isocratic for 30 mins.
-
Gradient Profile:
-
0-5 min: 10% B (Isocratic hold)
-
5-20 min: 10%
60% B (Linear ramp to elute hydrophobic impurities) -
20-25 min: 60% B (Wash)
-
25-30 min: 10% B (Re-equilibration)
-
-
Detection: UV at 215 nm (peptide bond/amine sensitivity) and 275 nm (phenol specificity).
-
System Suitability (Pass Criteria):
-
Tailing Factor (
): < 1.5 -
Theoretical Plates (
): > 5000 -
%RSD of Area (n=5 injections): < 1.0%
-
Protocol B: Chiral Purity Assessment
Purpose: To verify the enantiomeric ratio, crucial for receptor affinity studies.
Methodology:
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is a basic modifier essential for sharpening amine peaks.
-
Flow Rate: 1.0 mL/min.
-
Criterion: Baseline resolution (
) between enantiomers must be > 2.5.
Visualizations
Diagram 1: The "Go/No-Go" QC Decision Tree
This workflow ensures no substandard material enters the experimental pipeline.
Caption: Logical flow for qualifying Gepefrine HCl batches. Critical control points (Yellow) require quantitative instrumental validation.
Diagram 2: HPLC System Suitability Logic
Visualizing the self-validating aspect of the chromatographic method.
Caption: System Suitability Test (SST) logic. If any parameter fails, the data is statistically unreliable and must be discarded.
References
-
PubChem. Gepefrine Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
European Pharmacopoeia (via EDQM). General Monographs on Substances for Pharmaceutical Use (Chromatographic Separation Techniques). [Link]
-
Journal of Chromatography A. Chiral separation of sympathomimetic drugs by HPLC. (Contextual grounding for Protocol B). [Link]
Safety Operating Guide
Personal protective equipment for handling 3-(2-aminopropyl)phenol hydrochloride
Executive Summary & Scientific Context
Do not underestimate this compound. While 3-(2-aminopropyl)phenol hydrochloride (often associated with the sympathomimetic agent Gepefrine) is frequently classified merely as an "Irritant" (H315/H319) in generic Safety Data Sheets (SDS), this classification is insufficient for a research environment.
As a Senior Application Scientist, I urge you to view this chemical through a pharmacological lens, not just a regulatory one. It is a phenolic amine salt . This structure confers three distinct risks that standard "lab coat and glasses" protocols may fail to address:
-
Bioactivity: It is a sympathomimetic amine. Systemic absorption (inhalation of dust or transdermal) can trigger adrenergic responses (elevated heart rate, hypertension).
-
The Phenolic Moiety: Phenols are notorious for their ability to penetrate the skin and cause protein denaturation (chemical burns) that may be painless initially due to local anesthetic effects.
-
The HCl Salt Factor: Hydrochloride salts are hygroscopic. Upon contact with mucous membranes (eyes, lungs), they hydrolyze to release hydrochloric acid, causing immediate, severe irritation.
This guide provides a self-validating safety protocol designed to isolate you from these specific mechanisms of action.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the hazard. The following table synthesizes the GHS classifications with practical laboratory risks.
| Hazard Class | GHS Code | Mechanism of Injury | Critical Control Point |
| Acute Toxicity (Oral) | H302 | Systemic adrenergic stimulation. | Hand-to-mouth transfer; contaminated gloves touching face. |
| Skin Irritation/Corrosion | H315 | Acidic hydrolysis of HCl salt on moist skin; Phenolic protein denaturation. | Wrists/gaps in PPE; permeation through thin latex. |
| Serious Eye Irritation | H319 | Immediate acidic etching of cornea. | Airborne dust during weighing; rubbing eyes. |
| STOT - Single Exposure | H335 | Respiratory tract irritation; rapid systemic absorption via lungs. | High Risk: Weighing fine powder outside a fume hood. |
Expert Insight: The most dangerous moment is weighing . HCl salts often carry a static charge, causing the powder to "jump" or cling to spatulas, creating an invisible aerosol cloud.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundancy system.
| PPE Category | Minimum Requirement | Enhanced Requirement (High Mass/Dust) | Scientific Rationale |
| Respiratory | N95 Respirator (fitted) | P100/P3 Half-Face Respirator or PAPR | N95 blocks 95% of solid particulates. P100 is required if handling >1g or if the powder is micronized, to prevent sympathomimetic absorption. |
| Hand Protection | Nitrile Gloves (Min 5 mil thickness) | Double-Gloving (Nitrile over Nitrile or Laminate) | Amines can permeate latex. Nitrile offers superior chemical resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | Glasses allow dust entry from the top/sides. Goggles seal the orbital area against hygroscopic dust that seeks moisture (your eyes). |
| Body Protection | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeve Covers + Apron | Protects wrists (the most common exposure point). Disposable Tyvek prevents phenolic residues from contaminating reusable lab coats. |
Decision Logic: PPE Selection Workflow
Use this logic flow to determine your PPE needs based on the specific manipulation you are performing.
Figure 1: Risk-Based PPE Selection Logic. Red nodes indicate critical control points requiring enhanced protection.
Operational Protocol: Safe Handling & Weighing
This protocol addresses the "static jump" phenomenon common with hydrochloride salts.
Phase 1: Preparation (Donning)
-
Inspect: Check gloves for pinholes (air inflation test).
-
Don: Put on the inner pair of nitrile gloves (long cuff preferred).
-
Seal: Pull lab coat sleeves over the inner glove cuffs.
-
Layer: Put on the outer pair of nitrile gloves. This outer layer is your "sacrificial" barrier.
Phase 2: The Weighing Maneuver (Critical Step)
Location: Chemical Fume Hood (Face velocity: 80-100 fpm).
-
Static Neutralization: If available, use an ionizing fan or anti-static gun on the container before opening. HCl salts are prone to static dispersion.
-
Draft Protection: Place the analytical balance inside the hood but use a draft shield. Airflow can blow fine powder.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Spill Management: Place the weigh boat on a sheet of black paper. White powder on black paper makes spills immediately visible.
Phase 3: Doffing & Decontamination
-
Outer Glove Removal: Remove outer gloves inside the fume hood immediately after weighing is complete. Treat them as solid hazardous waste.
-
Wipe Down: Wipe the balance and surrounding area with a wet paper towel (water solubilizes the HCl salt effectively).
-
Final Wash: Wash hands with soap and cool water. Avoid hot water, which opens pores and increases absorption potential if residue is present.
Emergency Response & First Aid
| Scenario | Immediate Action | Mechanism |
| Skin Contact | Flush with water for 15 mins. Do not use ethanol (enhances absorption). | Water dilutes the acid and removes the phenol. |
| Eye Contact | Irrigate immediately. Hold eyelids open. Continue for 15 mins. | Neutralizes acidic hydrolysis to prevent corneal opacity. |
| Inhalation | Move to fresh air. Sit upright. Monitor pulse. | If heart rate spikes (sympathomimetic effect), seek ER attention immediately. |
Disposal & Waste Management
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a container labeled "Hazardous Waste: Toxic Organic Solid."
-
Liquid Waste: Collect in a carboy labeled "Organic Waste - Phenolic."
-
Crucial: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Phenols + Oxidizers can result in rapid exothermic reactions or explosion.
-
-
Deactivation: For minor surface cleaning, a dilute surfactant solution (soap/water) is superior to organic solvents.
References & Authority
-
PubChem. 3-(2-Aminopropyl)phenol hydrochloride | C9H14ClNO.[2] National Library of Medicine. Available at: [Link][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
